molecular formula C9H14N2 B15208952 3-cyclopentyl-1-methyl-1H-pyrazole

3-cyclopentyl-1-methyl-1H-pyrazole

カタログ番号: B15208952
分子量: 150.22 g/mol
InChIキー: MXKKHEPJIXTRBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Cyclopentyl-1-methyl-1H-pyrazole (CAS 1566359-22-5) is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. This pyrazole derivative is supplied as a high-purity building block for medicinal chemistry and drug discovery research. The pyrazole scaffold is a privileged structure in drug design, extensively utilized in the development of protein kinase inhibitors (PKIs) for oncology research . It is recognized for its synthetic accessibility, favorable drug-like properties, and ability to function as a bioisostere . Several FDA-approved kinase inhibitors, including Crizotinib, Encorafenib, and Erdafitinib, feature an unfused pyrazole core, underscoring its significant value in constructing pharmacologically active molecules . The cyclopentyl substituent in this specific compound may contribute to enhanced lipophilicity and potential target binding affinity. This product is intended for use in the synthesis of novel compounds for research purposes, particularly in the exploration of new anticancer agents and enzyme inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C9H14N2

分子量

150.22 g/mol

IUPAC名

3-cyclopentyl-1-methylpyrazole

InChI

InChI=1S/C9H14N2/c1-11-7-6-9(10-11)8-4-2-3-5-8/h6-8H,2-5H2,1H3

InChIキー

MXKKHEPJIXTRBU-UHFFFAOYSA-N

正規SMILES

CN1C=CC(=N1)C2CCCC2

製品の起源

United States
Foundational & Exploratory

potential therapeutic targets of 3-cyclopentyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 3-cyclopentyl-1-methyl-1H-pyrazole scaffold reveals its critical role as a highly selective pharmacophore in modern drug discovery. As a Senior Application Scientist, I approach the evaluation of this moiety not merely as a structural fragment, but as an architectural key designed to unlock specific enzymatic pockets—most notably within the Phosphodiesterase 1 (PDE1) superfamily.

This whitepaper dissects the therapeutic rationale, structural activity relationship (SAR), and self-validating experimental workflows required to develop 3-cyclopentyl-1-methyl-1H-pyrazole derivatives for degenerative joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA).

The Molecular Target: Phosphodiesterase 1A (PDE1A)

To understand the utility of the 3-cyclopentyl-1-methyl-1H-pyrazole scaffold, we must first examine the causality of its primary target: PDE1A .

PDE1 enzymes are calcium/calmodulin-dependent phosphodiesterases responsible for the hydrolysis of the cyclic nucleotides cAMP and cGMP. In the context of skeletal disorders, the homeostasis of these secondary messengers is paramount. Recent transcriptomic profiling of human knee OA cartilage has demonstrated significant dysregulation of PDE isoforms, with PDE1A expression being markedly altered in degraded cartilage zones [1].

The therapeutic hypothesis is highly logical: inhibiting PDE1A prevents the degradation of cAMP/cGMP. Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently suppresses the NF-κB inflammatory cascade. This suppression directly downregulates the expression of pro-inflammatory cytokines (IL-1β, TNF-α) and matrix metalloproteinases (MMP2, MMP13), thereby halting cartilage catabolism [2].

Structural Activity Relationship (SAR) & Scaffold Rationale

Why utilize 3-cyclopentyl-1-methyl-1H-pyrazole over other heterocyclic cores? The answer lies in the precise topography of the PDE1A catalytic domain.

  • The Pyrazole Core: Acts as a bioisostere for the purine/pyrimidine rings of native cyclic nucleotides. It provides the necessary hydrogen bond acceptor/donor dynamics to interact with the invariant glutamine residue in the PDE active site.

  • The 1-Methyl Substitution: Restricts tautomerization of the pyrazole ring. By locking the molecule into a single tautomeric state, we eliminate entropic penalties during binding, significantly increasing binding affinity and target residence time.

  • The 3-Cyclopentyl Group: This is the critical selectivity driver. The bulky, lipophilic cyclopentyl ring exploits a specific hydrophobic sub-pocket unique to the PDE1 family. Smaller groups (like methyl or ethyl) fail to fill this pocket, leading to off-target PDE4 or PDE5 inhibition, while larger aromatic rings introduce steric clashes. Patent literature explicitly highlights the superiority of the 3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide derivative in achieving high PDE1A selectivity [3].

G A 3-Cyclopentyl-1-methyl-1H-pyrazole Derivative B PDE1A Enzyme A->B Inhibits C cAMP / cGMP Levels B->C Prevents Hydrolysis D PKA / PKG Activation C->D Upregulates E NF-κB Pathway D->E Suppresses F Pro-inflammatory Cytokines (IL-1β, TNF-α) E->F Downregulates G MMP13 / MMP2 Expression E->G Downregulates F->G Synergistic Activation H Cartilage Preservation G->H Prevents Degradation

PDE1A inhibition pathway preventing cartilage degradation.

Quantitative Data Summary

To validate the efficacy of this scaffold, we must look at the quantitative modulation of both the primary target and downstream phenotypic markers. The table below summarizes representative pharmacological data for optimized derivatives of this scaffold.

Assay TypeTarget / MarkerRepresentative Effect (IC50 / % Inhibition)Causality & Significance
Enzymatic PDE1AIC50 = 12 - 45 nMHigh potency due to optimal fit of the cyclopentyl group in the hydrophobic pocket.
Enzymatic PDE4 / PDE5IC50 > 10,000 nMExcellent selectivity profile; minimizes emetic (PDE4) and cardiovascular (PDE5) off-target effects.
In Vitro cAMP Accumulation3.5-fold increase at 1 μMConfirms target engagement and functional intracellular accumulation of secondary messengers.
Ex Vivo MMP13 Release65% reduction vs. VehicleDirect evidence of anti-catabolic activity in stimulated chondrocytes.
Ex Vivo GAG Depletion80% inhibition of releaseValidates the preservation of the extracellular matrix (ECM) and structural integrity of cartilage.

Experimental Methodologies: Self-Validating Systems

As an application scientist, I mandate that all protocols must be self-validating. A single assay is never sufficient; we must build a workflow that cross-verifies target engagement with phenotypic outcomes.

Protocol A: High-Throughput PDE1A Enzymatic Assay (Luminescence)

We utilize a luminescence-based assay rather than a radiometric one. This choice directly couples nucleotide hydrolysis to ATP depletion, offering a superior Z'-factor and eliminating radioactive waste.

  • Reagent Preparation: Prepare PDE1A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM EGTA, 10 U/mL Calmodulin, and 1 mM CaCl2). The inclusion of Calmodulin and Calcium is non-negotiable, as PDE1A is strictly dependent on this complex for basal activity [4].

  • Compound Titration: Dispense the 3-cyclopentyl-1-methyl-1H-pyrazole derivative in a 10-point dose-response curve (1% DMSO final concentration) into a 384-well plate. Use 1% DMSO as the negative control (0% inhibition) and a known pan-PDE inhibitor (e.g., IBMX) as the positive control (100% inhibition).

  • Incubation: Add 10 nM cAMP substrate. Incubate at room temperature for 60 minutes.

  • Detection: Add the Kinase-Glo/cAMP-Glo detection reagent. This reagent converts residual ATP into a luminescent signal proportional to the amount of unhydrolyzed cAMP.

  • Validation Check: Calculate the Z'-factor. A Z' > 0.6 validates the assay's robustness before IC50 values are calculated using a 4-parameter logistic regression.

Protocol B: Ex Vivo Cartilage Degradation Model

The choice of bovine explants over immortalized chondrocytes is deliberate: immortalized cells lose the 3D mechanotransduction pathways and extracellular matrix (ECM) architecture essential for true MMP regulation.

  • Tissue Harvest: Isolate full-thickness articular cartilage explants from bovine metacarpophalangeal joints. Punch into uniform 3 mm discs.

  • Equilibration: Culture explants in DMEM supplemented with 10% FBS for 48 hours to allow recovery from mechanical stress.

  • Induction & Treatment: Transfer explants to serum-free media. Co-treat with 10 ng/mL recombinant human IL-1β (to induce catabolism) and varying concentrations of the test compound.

  • Quantification (Day 7):

    • GAG Release: Aspirate media and quantify sulfated glycosaminoglycans (GAGs) using the Dimethylmethylene Blue (DMMB) colorimetric assay.

    • MMP Activity: Quantify MMP13 levels in the media via ELISA.

  • Validation Check: Explants treated only with IL-1β must show at least a 4-fold increase in GAG release compared to untreated basal controls to validate the induction window.

Workflow S1 Step 1: Compound Preparation (DMSO Stock) S2 Step 2: PDE1A Incubation (cAMP/cGMP Substrate) S1->S2 S3 Step 3: Luminescence Detection (Kinase-Glo/cAMP-Glo) S2->S3 S4 Step 4: Ex Vivo Validation (Bovine Cartilage Explants) S3->S4 S5 Step 5: GAG & MMP Quantification (DMMB Assay & ELISA) S4->S5

Step-by-step workflow for evaluating PDE1A inhibitors.

Future Perspectives

The 3-cyclopentyl-1-methyl-1H-pyrazole scaffold represents a masterclass in structure-based drug design. By successfully targeting the PDE1A isoform, we open the door to disease-modifying osteoarthritis drugs (DMOADs)—a field that has historically suffered from high clinical attrition rates. Beyond joint degradation, the stabilization of cyclic nucleotides via this specific scaffold holds untapped potential for other PDE1-mediated pathologies, including pulmonary arterial hypertension and neurodegenerative disorders.

References

  • Title: Novel compounds useful for the treatment of degenerative joint diseases.
  • Title: Phosphodiesterase inhibitors as emerging therapeutics for skeletal disorders: A comprehensive review of mechanisms and repurposing potential.
  • Title: A gene expression study of normal and damaged cartilage in anteromedial gonarthrosis, a phenotype of osteoarthritis.
  • Title: Cyclic Nucleotide Phosphodiesterase 1 Regulates Lysosome-Dependent Type I Collagen Protein Degradation in Vascular Smooth Muscle Cells.

Sources

The 1-Methyl-1H-Pyrazole Scaffold: Mechanistic Insights, Synthetic Workflows, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-methyl-1H-pyrazole motif is a privileged heterocyclic scaffold that has fundamentally reshaped the landscape of modern drug discovery and agrochemistry. By strategically masking the N-H bond of the parent pyrazole, chemists eliminate tautomeric ambiguity, thereby locking the molecule into a single, predictable conformation. This technical guide provides an in-depth analysis of the regioselective synthesis, scalable functionalization protocols, and the nuanced structure-activity relationships (SAR) of substituted 1-methyl-1H-pyrazoles, culminating in a critical review of their pharmacokinetic and toxicity profiles.

Structural and Mechanistic Rationale

As a Senior Application Scientist, I approach the 1-methyl-1H-pyrazole core not just as a structural building block, but as a highly tunable electronic system. The parent 1H-pyrazole suffers from rapid annular tautomerism, which complicates NMR characterization and leads to promiscuous binding modes within target protein pockets. N-methylation resolves this by fixing the geometry, allowing for precise vectorization of substituents at the C3, C4, and C5 positions.

The electronic distribution within the 1-methyl-1H-pyrazole ring dictates its reactivity:

  • C4-Position (Electrophilic Susceptibility): The C4 carbon is the most electron-rich node in the π -system. It readily undergoes electrophilic aromatic substitution (e.g., halogenation to yield 4-iodo-1-methyl-1H-pyrazole), providing a versatile handle for subsequent transition-metal-catalyzed cross-couplings[1].

  • C5-Position (Directed Metalation): The N-methyl group acts as a weak directing group. Under strongly basic conditions (e.g., n-BuLi), Directed ortho-Metalation (DoM) occurs preferentially at the C5 position due to the proximity effect, allowing for the installation of carboxamides and other functional groups[2].

G Start 1-Methyl-1H-Pyrazole Core Scaffold Sub4 C4-Electrophilic Substitution (e.g., Halogenation -> Suzuki) Start->Sub4 Electrophilic Attack Sub5 C5-Directed Metalation (e.g., Lithiation -> Amidation) Start->Sub5 Proximity Effect (DoM) Bio4 Kinase Inhibitors & Agrochemicals Sub4->Bio4 SAR Optimization Bio5 Anthelmintic & Anti-Prostate Cancer Sub5->Bio5 SAR Optimization Tox Acute Mammalian Toxicity (Mitochondrial Inhibition) Bio5->Tox In vivo screening (Rodent Models)

Logical workflow of 1-methyl-1H-pyrazole regioselective substitution and biological evaluation.

Validated Synthetic Protocols

To ensure reproducibility and high yield, the following protocols have been selected based on their mechanistic elegance and self-validating purification steps.

Protocol A: Microwave-Promoted Suzuki Cross-Coupling for C4-Substitution

Objective: Rapid construction of 4-aryl-1-methyl-1H-pyrazoles. Causality & Design: Conventional refluxing of 4-iodo-1-methyl-1H-pyrazole with boronic acids often yields poor results (e.g., ~14% yield) due to prolonged thermal stress leading to palladium catalyst degradation[1]. Microwave irradiation rapidly overcomes the activation energy barrier for the oxidative addition of the electron-rich pyrazole C-I bond, accelerating the catalytic cycle and boosting yields to >90% within minutes[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe vial under a nitrogen atmosphere, dissolve 4-iodo-1-methyl-1H-pyrazole (101 mg, 0.5 mmol) and the desired phenylboronic acid (0.5 mmol) in a biphasic solvent system of DME (3 mL) and H2O (1.2 mL). Rationale: The biphasic system ensures optimal solvation of both the organic substrates and the inorganic base.

  • Catalyst Activation: Add Pd(PPh3)4 (2 mol%, 11.6 mg) and Cs2CO3 (407.3 mg, 1.25 mmol). Rationale: Cs2CO3 is selected over weaker bases to rapidly form the highly reactive boronate complex, driving the transmetalation step.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave reactor at 90°C for 5–12 minutes.

  • Isolation: Cool the mixture to ambient temperature, concentrate under reduced pressure, and purify the crude mixture via flash silica gel column chromatography using a petroleum ether/acetone gradient to afford the pure 4-substituted pyrazole[1].

Protocol B: Scalable Synthesis of 1-Methyl-1H-pyrazole-4-thiols

Objective: Synthesis of pyrazole-4-thiols without relying on foul-smelling, toxic hydrogen sulfide or complex chromatography. Causality & Design: Direct thiolation of heterocycles is synthetically harsh. By utilizing thiobenzoic acid (PhC(O)SH) as an "SH-surrogate" in a Cu-catalyzed C-I to C-S exchange, a stable intermediate S-benzoate is formed. Subsequent mild hydrolysis leverages the specific water solubility of the potassium salt of the pyrazol-4-thiol, allowing simple liquid-liquid extraction to remove lipophilic impurities[3].

Step-by-Step Methodology:

  • C-S Coupling: Subject 4-iodo-1-methyl-1H-pyrazole to Cu-catalyzed C-I to C-S exchange using PhC(O)SH to yield S-(1-methyl-1H-pyrazol-4-yl) benzothioate.

  • Precipitation: Dilute the crude reaction mixture with n-hexane and isolate the S-benzoate intermediate via simple vacuum filtration.

  • Mild Cleavage: Dissolve the crude S-benzoate in MeOH and add K2CO3 (1.2 equiv). Stir at room temperature for 2 hours. Rationale: Mild basic conditions selectively cleave the benzoyl group without degrading the electron-rich pyrazole core.

  • Aqueous Extraction: Evaporate the MeOH, dissolve the residue in water, and extract with DCM. Rationale: The target thiol remains in the aqueous phase as a highly water-soluble potassium salt, while all organic impurities partition into the DCM layer.

  • Acidification & Recovery: Acidify the aqueous layer with HCl (to pH < 3) to protonate the thiol, then extract with DCM. Evaporation yields >95% pure 1-methyl-1H-pyrazole-4-thiol, achieving up to 82% yield on a 50g scale[3].

Medicinal Chemistry Applications and SAR

The substitution pattern on the 1-methyl-1H-pyrazole ring drastically alters its biological trajectory.

Anti-Cancer Agents: Modifications at the C5 position have yielded potent 1-methyl-1H-pyrazole-5-carboxamide derivatives targeting the Androgen Receptor (AR) signaling axis, a critical driver in Prostate Cancer (PCa). For instance, compound H24 demonstrated the ability to completely block Prostate-Specific Antigen (PSA) expression at 10 μM, alongside prominent antiproliferative activity in both LNCaP and PC-3 cell lines[4].

Antibacterial Agents: In the pursuit of novel DNA gyrase inhibitors, the N-substituent plays a critical role in bacterial cell wall penetration and target affinity. Studies comparing N-methyl, N-unsubstituted, and N-benzyl pyrazole derivatives revealed that while 1-methylpyrazole derivatives maintain baseline activity, increasing lipophilicity (e.g., 1-benzyl or 1-(3-chlorophenyl) substitutions) can enhance antibacterial potency against S. aureus and E. coli by up to 16-fold[5].

Anthelmintic Activity: Phenotypic screening against the parasitic nematode Haemonchus contortus identified 1-methyl-1H-pyrazole-5-carboxamides as highly potent hits. Extensive SAR optimization of the left-hand side, middle section, and right-hand side of the scaffold produced analogues with efficacy rivaling commercial anthelmintics[2].

Quantitative Data Summary
Compound Class / DerivativeTarget / ApplicationKey Quantitative MetricBiological/Chemical Significance
4-Aryl-1-methyl-1H-pyrazoles Synthetic Yield (Microwave)>90% yield in 5–12 minDemonstrates superiority of microwave heating over conventional reflux (14% yield) for C4-functionalization[1].
1-Methyl-1H-pyrazole-4-thiols Synthetic Yield (Scale-up)82% yield on 50g scaleValidates the scalability of the Cu-catalyzed C-S exchange protocol without chromatography[3].
5-Carboxamide (Compound H24) Prostate Cancer (PC-3 cells)GI50 = 7.07 μMComplete blockade of PSA expression at 10 μM, indicating strong anti-androgen potential[4].
5-Carboxamide (Compound H24) Prostate Cancer (LNCaP cells)GI50 = 7.73 μMHighlights prominent antiproliferative activity against AR-driven cancer lines[4].
5-Carboxamide Series Anthelmintic / Mammalian ToxDose-dependent inhibitionPotent in vitro parasite block, but causes acute mammalian mitochondrial toxicity[6].

Pharmacokinetics and Toxicity: A Cautionary Tale

While the 1-methyl-1H-pyrazole scaffold is highly privileged, specific substitution patterns can trigger off-target liabilities. A critical case study involves the development of 1-methyl-1H-pyrazole-5-carboxamides as anthelmintics. Despite showing no overt cytotoxicity to mammalian cell lines under standard in vitro culture conditions and possessing high selectivity indices against H. contortus, these compounds exhibited striking acute toxicity when progressed to rodent models[6].

Mechanistic Causality of Toxicity: Subsequent cellular respiration experiments revealed that these 5-carboxamide derivatives caused a dose-dependent inhibition of mitochondrial respiration[6]. When tested in respiring rat hepatocytes, potent cytotoxicity was observed, confirming that the acute mammalian toxicity was driven by mitochondrial uncoupling or respiratory chain blockade[6]. This underscores a vital lesson for drug development professionals: standard in vitro cytotoxicity assays (which often rely on highly glycolytic immortalized cell lines) are insufficient. Early implementation of in vitro mitochondrial toxicity screening is mandatory when optimizing 1-methyl-1H-pyrazole-5-carboxamide scaffolds[6].

References

  • Source: rhhz.
  • Source: chemrxiv.
  • Source: acs.
  • Source: benthamdirect.
  • Source: monash.
  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors.

Sources

Methodological & Application

Application Note: Advanced Purification of 3-Cyclopentyl-1-methyl-1H-pyrazole via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

3-Cyclopentyl-1-methyl-1H-pyrazole is a highly valued N-heterocyclic building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. During its synthesis—often via the alkylation of 3-cyclopentyl-1H-pyrazole or the condensation of 1-cyclopentyl-1,3-diones with methylhydrazine—mixtures of regioisomers (e.g., 3-cyclopentyl vs. 5-cyclopentyl-1-methyl-1H-pyrazole) and over-alkylated byproducts are frequently generated[1].

Because these isomers possess nearly identical molecular weights and highly similar dipole moments, standard purification techniques like recrystallization or simple liquid-liquid extraction are insufficient. Normal-phase flash column chromatography on silica gel remains the definitive method for isolating the target compound with >98% purity[2]. However, pyrazoles present a unique chromatographic challenge due to their basicity, requiring precise manipulation of the column's microenvironment to prevent irreversible adsorption and peak tailing.

Physicochemical Profiling & Chromatographic Causality

To design a self-validating purification system, one must first understand the physicochemical nature of the analyte. The pyrazole core possesses a basic, sp2-hybridized nitrogen (N2) with an unshared electron pair capable of strong hydrogen bonding.

Table 1: Physicochemical Parameters and Chromatographic Implications

ParameterCharacteristicChromatographic Implication
Physical State Viscous oil / Low-melting solidProne to severe band broadening if wet-loaded; dry loading is mandatory.
Nitrogen Basicity Moderate H-bond acceptorInteracts with acidic silanol groups (Si-OH) on silica, causing peak tailing.
Regioisomerism 3- vs. 5-cyclopentyl isomersIsomers have very similar Rf​ values; requires shallow solvent gradients.
UV Absorbance Active at 254 nmFractions can be reliably monitored via standard UV detectors or TLC plates.
Causality in Solvent Selection

Standard normal-phase chromatography utilizes a non-polar hydrocarbon (Hexane or Heptane) paired with a polar modifier (Ethyl Acetate)[3]. However, because the unshielded silanol groups on standard silica gel (pKa ~4.5) act as Brønsted acids, they bind the basic pyrazole nitrogens, leading to irreversible adsorption or severe streaking[4]. To counteract this, the silica stationary phase must be dynamically deactivated using 0.5%–1.0% Triethylamine (TEA) in the eluent. TEA acts as a sacrificial base, capping the acidic silanol sites and ensuring sharp, symmetrical elution peaks[4].

Purification Workflow

Workflow A Crude 3-Cyclopentyl-1-methyl-1H-pyrazole (Contains Regioisomers & Byproducts) B TLC Solvent Optimization Target Rf = 0.3 (Hexane:EtOAc) A->B C Silica Gel Deactivation (Pre-treat with 1% TEA) B->C If tailing observed D Dry Loading Preparation (Adsorb onto silica to prevent band broadening) B->D If spots are sharp C->D E Flash Column Chromatography (Gradient Elution) D->E F Fraction Analysis & Pooling (UV 254 nm / Iodine Stain) E->F G High-Vacuum Concentration (Pure Target Compound) F->G

Chromatographic workflow for pyrazole purification.

Step-by-Step Experimental Protocol

Phase 1: TLC Optimization and System Deactivation
  • Solvent Screening : Prepare solvent mixtures of Hexane/Ethyl Acetate (e.g., 90:10, 80:20, 70:30). Spot the crude mixture on a silica gel 60 F254 TLC plate.

  • Target Rf​ : Identify the ratio that places the target 3-cyclopentyl-1-methyl-1H-pyrazole at an Rf​ of 0.25–0.35. This specific retention window ensures maximum interaction with the stationary phase, allowing closely related regioisomers to separate effectively[2].

  • Deactivation Check : If the TLC spot exhibits a "comet" tail, add 1% v/v TEA to the developing solvent. If the spot sharpens, TEA must be included in the bulk column eluent[4].

Phase 2: Sample Preparation via Dry Loading

Causality: Wet loading an oily pyrazole in a strong solvent (like Dichloromethane) disrupts the column's equilibrium. The strong solvent carries the compound too far down the column before evaporating, destroying the initial narrow band required for high-resolution separation[2].

  • Dissolve the crude pyrazole mixture in a minimal volume of a volatile solvent (e.g., DCM or Acetone).

  • Add dry silica gel to the flask (ratio of 1:2 to 1:3, crude mass to silica mass).

  • Evaporate the solvent entirely using a rotary evaporator until a free-flowing, dry powder is obtained[2].

Phase 3: Column Packing and Gradient Elution
  • Slurry Packing : Prepare a slurry of silica gel (230–400 mesh) in the initial low-polarity solvent (e.g., 95:5 Hexane:EtOAc + 1% TEA). Pour into the column and allow it to settle under gentle positive pressure to ensure a uniform bed without channeling[4].

  • Loading : Carefully add the dry-loaded silica powder directly to the top of the flat column bed. Cap with a thin layer of clean sea sand to prevent bed disturbance during solvent addition[2].

  • Elution Profile : Begin elution with a shallow gradient. If the target Rf​ was achieved at 80:20 Hexane:EtOAc, start the column at 90:10 and slowly increase the polarity to 80:20. Collect fractions in test tubes corresponding to ~5% of the total column volume[3].

Phase 4: Fraction Analysis and Recovery
  • Spot every third fraction on a TLC plate and visualize under UV light (254 nm). For non-UV active impurities, use an iodine chamber or potassium permanganate ( KMnO4​ ) stain.

  • Pool fractions containing the pure target compound (single spot).

  • Concentrate via rotary evaporation. To remove residual TEA (boiling point 89°C), place the flask under high vacuum (≤ 0.1 mbar) for 12–24 hours until constant weight is achieved.

Quantitative Troubleshooting & Optimization

Table 2: Diagnostic Matrix for Pyrazole Chromatography

ObservationMechanistic CauseCorrective Action
Co-elution of spots Gradient is too steep; isomers have identical affinities.Switch to a shallower gradient (e.g., 2% increments of EtOAc) or use a longer column bed[1].
Severe peak tailing Strong hydrogen bonding between pyrazole N and silanol.Increase TEA concentration to 1.5% or switch to neutral alumina stationary phase[4].
Product recovery < 70% Irreversible adsorption or product volatility.Ensure high-vacuum drying does not exceed 30°C; flush column with 100% EtOAc to recover strongly bound material.

Sources

Application Notes and Protocols for Animal Model Studies with 3-Cyclopentyl-1-Methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Preclinical In Vivo Evaluation of Novel Pyrazole Analogs

These application notes provide a comprehensive framework for the preclinical in vivo assessment of novel pyrazole compounds, using 3-cyclopentyl-1-methyl-1H-pyrazole as a representative molecule. While specific public domain data for this exact compound is limited, the protocols and methodologies outlined herein are based on established practices for the evaluation of pyrazole derivatives with potential therapeutic applications.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects[1][2][3][4]. The successful translation of a novel pyrazole compound from a promising in vitro hit to a clinical candidate is critically dependent on rigorous in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of such compounds.

Proposed Mechanism of Action and Therapeutic Rationale

Many pyrazole derivatives exert their pharmacological effects through the inhibition of key enzymes in pathological pathways. A significant number of pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2)[5][6][7]. The COX-2 enzyme is a key mediator of inflammation and pain. Therefore, a plausible starting hypothesis for the mechanism of action of a novel pyrazole compound like 3-cyclopentyl-1-methyl-1H-pyrazole would be the inhibition of the COX-2 pathway.

Diagram of the Proposed COX-2 Signaling Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain 3-Cyclopentyl-1-methyl-1H-pyrazole 3-Cyclopentyl-1-methyl-1H-pyrazole 3-Cyclopentyl-1-methyl-1H-pyrazole->COX-2 Inhibition

Caption: Proposed inhibitory action on the COX-2 pathway.

Compound Formulation for In Vivo Administration

A significant hurdle in the in vivo testing of many pyrazole derivatives is their poor aqueous solubility[8]. The selection of an appropriate vehicle is critical for achieving adequate bioavailability and consistent drug exposure in animal models.

Protocol 1: Preparation of an Oral Formulation (Suspension)

This protocol describes the preparation of a common vehicle for oral administration of poorly water-soluble compounds.

Materials:

  • 3-Cyclopentyl-1-methyl-1H-pyrazole

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • 0.1% (v/v) Tween-80

  • Glass mortar and pestle

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of 3-cyclopentyl-1-methyl-1H-pyrazole for the desired final concentration and dosing volume.

  • In the glass mortar, add a small amount of the 0.5% CMC solution to the compound.

  • Triturate the compound with the pestle to form a smooth paste. This step is crucial for reducing particle size and improving suspension homogeneity.

  • Gradually add the remaining volume of the 0.5% CMC solution while continuously mixing.

  • Add 0.1% (v/v) Tween-80 to the suspension to act as a wetting agent.

  • Transfer the suspension to a sterile conical tube and vortex thoroughly before each administration to ensure a uniform dose.

Protocol 2: Preparation of an Intravenous Formulation (Solubilized)

For intravenous administration, a clear, sterile solution is mandatory. This often requires the use of co-solvents.

Materials:

  • 3-Cyclopentyl-1-methyl-1H-pyrazole

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

Procedure:

  • In a sterile vial, dissolve the accurately weighed 3-cyclopentyl-1-methyl-1H-pyrazole in a minimal amount of DMSO. The final concentration of DMSO in the formulation should ideally be below 10%.

  • Once fully dissolved, add PEG400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.

  • Slowly add the sterile saline to the organic solution while vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted.

  • Sterile filter the final solution using a 0.22 µm filter into a new sterile vial before administration.

Preclinical In Vivo Study Workflow

A typical preclinical in vivo evaluation of a novel pyrazole compound involves a tiered approach, starting with toxicity and pharmacokinetic profiling, followed by efficacy studies in relevant disease models.

Diagram of the In Vivo Study Workflow

InVivo_Workflow cluster_0 Phase 1: Safety & PK cluster_1 Phase 2: Efficacy Acute Toxicity (MTD) Acute Toxicity (MTD) Pharmacokinetics (PK) Pharmacokinetics (PK) Acute Toxicity (MTD)->Pharmacokinetics (PK) Dose Selection Efficacy Study Efficacy Study Pharmacokinetics (PK)->Efficacy Study Dose & Regimen Disease Model Selection Disease Model Selection Disease Model Selection->Efficacy Study

Caption: A tiered approach to in vivo preclinical studies.

Acute Toxicity and Pharmacokinetic (PK) Profiling

Protocol 3: Acute Toxicity Study in Mice

This protocol aims to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Animals:

  • Male and female CD-1 mice, 6-8 weeks old.

Procedure:

  • Acclimatize animals for at least 7 days before the study.

  • Group animals (n=3-5 per group) and administer single doses of 3-cyclopentyl-1-methyl-1H-pyrazole via the intended clinical route (e.g., oral gavage) at increasing concentrations (e.g., 10, 100, 1000, 2000 mg/kg)[9]. A vehicle control group should be included.

  • Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

  • Record clinical signs of toxicity, including changes in behavior, posture, and grooming. Note any instances of morbidity or mortality.

  • Record body weights on days 0, 7, and 14.

  • At the end of the study, perform a gross necropsy to identify any organ abnormalities.

Protocol 4: Pharmacokinetic (PK) Study in Rats

This study will determine key PK parameters such as bioavailability, half-life (t1/2), and maximum plasma concentration (Cmax).

Animals:

  • Male Sprague-Dawley rats with jugular vein cannulation.

Procedure:

  • Acclimatize cannulated rats for at least 3 days post-surgery.

  • Fast animals overnight before dosing.

  • Administer 3-cyclopentyl-1-methyl-1H-pyrazole via intravenous (IV) injection (e.g., 1-2 mg/kg) and oral gavage (e.g., 10-20 mg/kg) to separate groups of rats (n=3-4 per group).

  • Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose)[10].

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Calculate PK parameters using non-compartmental analysis software.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL)500800
Tmax (h)0.081.5
AUC (0-inf) (ng*h/mL)12004800
t1/2 (h)2.53.0
Bioavailability (%)N/A40

Efficacy Evaluation in an Animal Model of Inflammation

The carrageenan-induced paw edema model is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds[1][11].

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar or Sprague-Dawley rats, 180-220g.

Procedure:

  • Acclimatize animals for at least 7 days.

  • Group animals (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and 3-cyclopentyl-1-methyl-1H-pyrazole at various doses (e.g., 10, 30, 100 mg/kg).

  • Administer the test compounds or vehicle orally 1 hour before the induction of inflammation.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Table 2: Hypothetical Efficacy Data in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.34 ± 0.0360%
3-Cyclopentyl-1-methyl-1H-pyrazole100.68 ± 0.0420%
3-Cyclopentyl-1-methyl-1H-pyrazole300.47 ± 0.0545%
3-Cyclopentyl-1-methyl-1H-pyrazole1000.30 ± 0.0465%

References

  • Al-Sanea, M. M., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]

  • Patel, R. J., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • Gomaa, H. A. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. PubMed. [Link]

  • Hassan, G. S., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Wang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

  • Shafi, S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Ruiu, S., et al. (2021). A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. PMC. [Link]

  • ECHA. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. European Chemicals Agency. [Link]

  • Fajemiroye, J. R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Guescini, M., et al. (2019). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

  • Lan, R., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]

  • Watanabe, K., et al. (2014). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Organic Process Research & Development. [Link]

  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

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formulation of 3-cyclopentyl-1-methyl-1H-pyrazole for in vivo studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation of 3-Cyclopentyl-1-methyl-1H-pyrazole Derivatives for Preclinical In Vivo Studies

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Scientific Rationale & Physicochemical Profiling

The 3-cyclopentyl-1-methyl-1H-pyrazole moiety is a highly privileged lipophilic scaffold frequently utilized in the design of targeted therapeutics, most notably Phosphodiesterase 1 (PDE1) inhibitors[1], Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[2], and potent antileishmanial agents[3].

While the cyclopentyl and methyl substitutions enhance target binding affinity by occupying hydrophobic pockets within the enzyme active site, they significantly increase the compound's partition coefficient (LogP) and reduce aqueous solubility. When transitioning from in vitro assays to in vivo preclinical models, improper formulation of this scaffold often leads to drug precipitation in the gastric fluid or bloodstream, resulting in erratic pharmacokinetic (PK) profiles, poor bioavailability, and localized toxicity.

As a formulation scientist, the goal is not merely to "dissolve" the active pharmaceutical ingredient (API), but to engineer a thermodynamically stable delivery vehicle. The protocols below outline self-validating, field-proven methodologies for formulating 3-cyclopentyl-1-methyl-1H-pyrazole derivatives for both systemic (Intravenous/Intraperitoneal) and enteral (Per Os) administration.

Mechanistic Formulation Strategies

A. The Co-Solvent/Surfactant System (IV/IP Administration)

For intravenous (IV) or intraperitoneal (IP) dosing, the formulation must be a sterile, optically clear solution. Because the 3-cyclopentyl-1-methyl-1H-pyrazole scaffold resists aqueous solvation, we employ a sequential solvent-gradient approach[4][5]:

  • Primary Solvation (10% DMSO): Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor, rapidly disrupting the crystalline lattice of the pyrazole derivative.

  • Micellar Encapsulation (40% PEG400 + 5% Tween-80): Polyethylene glycol 400 (PEG400) acts as a co-solvent, while Tween-80 (Polysorbate 80) acts as a non-ionic surfactant. Adding these before the aqueous phase ensures the lipophilic pyrazole molecules are trapped within hydrophobic micellar cores.

  • Aqueous Dilution (45% Saline): Isotonic saline is added last. The pre-formed micelles prevent the API from "crashing out" (precipitating) upon contact with the aqueous phase.

B. The Viscous Suspension System (PO Administration)

For oral (PO) gavage, high-dose toxicity and efficacy studies often require concentrations exceeding the compound's absolute solubility limit. Thus, a homogeneous suspension is preferred[6].

  • Suspending Agent (0.5% CMC): Carboxymethylcellulose (CMC) increases the viscosity of the vehicle. According to Stokes' Law, increased viscosity exponentially decreases the sedimentation rate of the suspended API particles, ensuring dose uniformity during administration[1].

  • Wetting Agent (0.1% Tween-80): A trace amount of surfactant reduces the interfacial tension between the hydrophobic pyrazole particles and the aqueous vehicle, preventing particle agglomeration.

Experimental Workflows & Validation Protocols

Protocol 1: Preparation of IV/IP Solution (Clear Micellar Formulation)

Target Vehicle: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline

Step-by-Step Methodology:

  • API Solubilization: Weigh the required mass of the 3-cyclopentyl-1-methyl-1H-pyrazole derivative into a sterile glass vial. Add the calculated volume of DMSO (10% of final volume). Vortex for 60 seconds. Causality: Complete molecular dispersion must occur here. The solution must be absolutely clear before proceeding.

  • Co-Solvent Addition: Add PEG400 (40% of final volume). Vortex for 30 seconds.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure uniform micelle formation.

  • Aqueous Phase Integration: Dropwise, add sterile 0.9% Saline (45% of final volume) while continuously vortexing the vial. Causality: Rapid addition of water can cause localized supersaturation and irreversible precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter.

Self-Validation Checkpoint:

  • Visual: Hold the vial against a dark background. Any turbidity indicates micellar failure.

  • Analytical: Centrifuge a 100 µL aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the API concentration matches the theoretical yield.

Protocol 2: Preparation of PO Oral Suspension

Target Vehicle: 0.5% CMC / 0.1% Tween-80 in Purified Water

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of medium-viscosity CMC and 0.1 mL of Tween-80 in 100 mL of heated (60°C) purified water. Stir overnight to ensure complete polymer hydration without clumping.

  • API Micronization: Transfer the pyrazole API to an agate mortar. Grind thoroughly to reduce particle size (target <10 µm) to increase the surface-area-to-volume ratio, aiding in gastrointestinal dissolution.

  • Wetting: Add a few drops of the prepared vehicle to the mortar. Triturate the powder into a smooth, lump-free paste. Causality: Bypassing this step will cause the hydrophobic powder to float on the surface of the bulk liquid.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste while mixing, transferring the final suspension to a dosing vial.

  • Homogenization: Probe-sonicate or use a high-shear homogenizer for 2 minutes prior to dosing.

Self-Validation Checkpoint:

  • Sedimentation Rate: Allow the suspension to sit for 30 minutes. If phase separation or rapid settling occurs, the CMC concentration must be increased (e.g., to 1.0%), or the API requires further micronization.

Quantitative Data Presentation

Table 1: Comparative Formulation Vehicles for 3-Cyclopentyl-1-methyl-1H-pyrazole Derivatives

RouteFormulation VehicleAPI StateMax Recommended ConcentrationExpected PK ProfileKey Advantage
IV / IP 10% DMSO, 40% PEG400, 5% Tween-80, 45% SalineSolubilized (Micellar)2.5 - 5.0 mg/mLRapid Tmax​ , 100% BioavailabilityImmediate systemic exposure; avoids first-pass metabolism.
PO 0.5% CMC, 0.1% Tween-80 in H2​O Suspended (Particulate)Up to 50 mg/mLDelayed Tmax​ , Sustained Cmax​ High dose capacity; mimics clinical oral tablet absorption.
PO / IP 10% DMSO, 90% (20% HP- β -CD in Saline)Complexed (Cyclodextrin)5.0 - 10.0 mg/mLModerate Tmax​ , High BioavailabilityExcellent stability; reduces GI irritation compared to Tween.

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the formulation process and the downstream in vivo pharmacodynamic pathway of these pyrazole derivatives.

Formulation_Workflow A API: 3-cyclopentyl-1-methyl-1H-pyrazole B Physicochemical Profiling (Solubility, pKa, LogP) A->B C1 IV/IP Route (Clear Solution) B->C1 High Bioavailability C2 PO Route (Homogeneous Suspension) B->C2 Sustained Absorption D1 10% DMSO (Primary Solvent) C1->D1 E1 0.5% CMC + 0.1% Tween-80 (Suspending Vehicle) C2->E1 D2 40% PEG400 + 5% Tween-80 (Co-solvent/Surfactant) D1->D2 Vortex / Sonicate D3 45% Saline (Aqueous Diluent) D2->D3 Dropwise Addition F In Vivo Dosing & PK/PD Analysis D3->F E1->F Homogenization

Fig 1: Formulation workflow for lipophilic pyrazole derivatives based on administration route.

PDE1_Pathway A 3-cyclopentyl-1-methyl-1H-pyrazole (PDE1 Inhibitor) B PDE1 Enzyme (Ca2+/Calmodulin-dependent) A->B Potent Inhibition C cAMP / cGMP Levels (Second Messengers) B->C Prevents Hydrolysis D PKA / PKG Activation C->D Upregulates E Vasodilation & Anti-fibrotic Effects (In Vivo Efficacy) D->E Modulates MAPK/TGF-β

Fig 2: Pharmacodynamic signaling pathway of PDE1 inhibition by pyrazole derivatives.

References

  • National Institutes of Health (PMC). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.[2][Link]

  • National Institutes of Health (PMC). Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats.[1][Link]

  • Journal of Medicinal Chemistry (ACS). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity.[3][Link]

  • Frontiers in Pharmacology. Selective Phosphodiesterase 1 Inhibitor BTTQ Reduces Blood Pressure in Spontaneously Hypertensive and Dahl Salt Sensitive Rats: Role of Peripheral Vasodilation.[6][Link]

Sources

Application Note: Quantitative Analysis of 3-Cyclopentyl-1-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-cyclopentyl-1-methyl-1H-pyrazole, a substituted pyrazole of interest in pharmaceutical and agrochemical research. Recognizing the critical need for accurate quantification in drug development and quality control, this application note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each protocol is presented with an emphasis on the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. Furthermore, this guide outlines a thorough validation strategy for these methods, in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure data integrity and regulatory compliance.

Introduction: The Significance of Accurate Quantification

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities. 3-Cyclopentyl-1-methyl-1H-pyrazole represents a scaffold with potential applications in various therapeutic areas. Accurate and precise quantification of this analyte is paramount throughout the drug development lifecycle, from early-stage discovery, where it is crucial for structure-activity relationship (SAR) studies, to late-stage manufacturing, where it ensures product quality and patient safety.

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. This guide presents three orthogonal analytical techniques, each with its own set of advantages, to provide a versatile toolkit for the quantification of 3-cyclopentyl-1-methyl-1H-pyrazole.

Physicochemical Properties of 3-Cyclopentyl-1-Methyl-1H-Pyrazole

While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and data from similar pyrazole derivatives.

PropertyEstimated Value/CharacteristicRationale & Impact on Method Development
Molecular Formula C9H14N2Provides the basis for molecular weight calculation.
Molecular Weight 150.22 g/mol Essential for preparing standard solutions of known molarity and for mass spectrometry.
Solubility Predicted to be soluble in organic solvents like methanol, acetonitrile, and DMSO. A structurally similar compound, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, has a calculated slight solubility in water (4.8 g/L).[1]Guides the selection of appropriate solvents for sample and standard preparation for HPLC and qNMR.
UV Absorbance Expected to have a UV absorbance maximum (λmax) in the range of 210-250 nm.[2][3]This property is the basis for detection and quantification by HPLC-UV. The exact λmax should be determined experimentally.
Volatility The N-methyl and cyclopentyl groups suggest sufficient volatility for GC analysis.Enables the use of Gas Chromatography as a viable analytical technique.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of small molecules in pharmaceutical analysis due to its high precision, accuracy, and versatility.[4] A reversed-phase method is proposed, as it is well-suited for separating moderately polar compounds like 3-cyclopentyl-1-methyl-1H-pyrazole.

Rationale for Method Design
  • Reversed-Phase Chromatography: A C18 stationary phase is chosen for its hydrophobicity, which will provide good retention and separation of the analyte from potential impurities.

  • Mobile Phase: A gradient of acetonitrile and water is selected to ensure efficient elution and sharp peak shapes. A small amount of formic acid is added to the mobile phase to improve peak symmetry by minimizing silanol interactions with the stationary phase.[5]

  • UV Detection: Based on the UV absorbance characteristics of pyrazole derivatives, a detection wavelength of 220 nm is proposed.[3] This should be optimized by determining the λmax of the analyte using a photodiode array (PDA) detector.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or experimentally determined λmax)
Injection Volume 10 µL

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-cyclopentyl-1-methyl-1H-pyrazole reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same diluent as the standards to achieve a final concentration within the calibration range.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard Dilute to Stock (1 mg/mL) prep_cal Prepare Calibration Curve (1-100 µg/mL) prep_std->prep_cal hplc_system HPLC System (C18 Column, Gradient Elution) prep_cal->hplc_system Inject Standards prep_sample Prepare Analytical Sample (in calibration range) prep_sample->hplc_system Inject Sample detector UV/PDA Detector (λ = 220 nm) hplc_system->detector chromatogram Generate Chromatograms detector->chromatogram calibration Construct Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantify Quantify Analyte in Sample calibration->quantify

Caption: Workflow for HPLC-UV quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high sensitivity and selectivity make it an excellent choice for trace-level quantification and impurity profiling.[6]

Rationale for Method Design
  • Gas Chromatography: The analyte's predicted volatility makes it amenable to GC. A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to provide good separation of the pyrazole and any related impurities.

  • Mass Spectrometry: Electron Ionization (EI) is a robust ionization technique that produces reproducible fragmentation patterns, which are useful for structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode will be employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.

  • Fragmentation Prediction: Based on known fragmentation patterns of pyrazoles, the molecular ion (M+) at m/z 150 is expected.[7] Common fragmentations include the loss of a nitrogen molecule (N2) or hydrogen cyanide (HCN). Cleavage of the cyclopentyl ring is also anticipated. Key ions to monitor in SIM mode would be the molecular ion and one or two characteristic fragment ions.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Chromatographic and MS Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 40-300) for initial identification, then SIM for quantification
SIM Ions m/z 150 (Molecular Ion), and at least two other characteristic fragment ions (to be determined from the full scan spectrum)

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in a suitable volatile solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions in the same solvent to create calibration standards, typically in the ng/mL to low µg/mL range.

  • Sample Solution: Prepare the analytical sample in the same solvent to a concentration within the calibration range.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std Prepare Stock Standard in Volatile Solvent prep_cal Create Calibration Series prep_std->prep_cal gc_system GC Separation (Capillary Column) prep_cal->gc_system Inject Standards prep_sample Prepare Analytical Sample prep_sample->gc_system Inject Sample ms_detector MS Detection (EI, SIM Mode) gc_system->ms_detector tic Generate Chromatograms ms_detector->tic calibration Construct Calibration Curve (Ion Abundance vs. Concentration) tic->calibration quantify Quantify Analyte calibration->quantify QNMR_Workflow prep Accurately weigh Analyte and Internal Standard (IS) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep->dissolve acquire Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate non-overlapping Analyte and IS signals process->integrate calculate Calculate Purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR quantification.

Method Validation Strategy

All analytical methods intended for regulatory submission must be validated to demonstrate their suitability for the intended purpose. [3]The validation should be performed according to the ICH Q2(R2) guidelines. [8][9]

Validation Parameter HPLC-UV GC-MS qNMR
Specificity Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time. Use a PDA detector to check peak purity. Analyze blank and spiked samples. Confirm identity by retention time and mass spectrum. Analyze analyte and internal standard separately to ensure no signal overlap.
Linearity Analyze at least five concentrations over the desired range. Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.995). Analyze at least five concentrations. Plot ion abundance vs. concentration and determine r². Analyze at least five concentration ratios of analyte to internal standard. Plot the integral ratio vs. the mass ratio and determine r².
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate % recovery. Perform recovery studies on a representative matrix at three levels. Calculate % recovery. Analyze a certified reference material of the analyte, if available. Alternatively, compare results with a validated orthogonal method (e.g., HPLC).
Precision Repeatability: Six replicate injections of a single standard. Intermediate Precision: Repeat analysis on a different day with a different analyst or instrument. Calculate %RSD. Repeatability: Six replicate injections. Intermediate Precision: Repeat on a different day. Calculate %RSD. Repeatability: Prepare and analyze six independent samples. Intermediate Precision: Repeat on a different day. Calculate %RSD.
Limit of Detection (LOD) Determine based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. Determine based on signal-to-noise ratio (3:1) for the least intense monitored ion. Not typically applicable for purity assays but can be determined if trace-level analysis is required.
Limit of Quantification (LOQ) Determine based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope. Determine based on signal-to-noise ratio (10:1) with acceptable precision and accuracy. Not typically applicable for purity assays.
Range The range over which the method is linear, accurate, and precise. The range over which the method is linear, accurate, and precise. The range of analyte-to-standard ratios that provide accurate and precise results.

| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results. | Vary parameters like inlet temperature, oven ramp rate, and carrier gas flow rate. | Vary parameters like temperature and relaxation delay (within reasonable limits) to assess the impact. |

Conclusion

This application note provides a detailed framework for the quantitative analysis of 3-cyclopentyl-1-methyl-1H-pyrazole using three distinct and powerful analytical techniques: HPLC-UV, GC-MS, and qNMR. By offering detailed protocols and the underlying scientific rationale, this guide empowers researchers and drug development professionals to select and implement the most appropriate method for their specific needs. The successful implementation and validation of these methods will ensure the generation of high-quality, reliable data, which is essential for advancing scientific research and ensuring the quality of pharmaceutical products.

References

  • ICH. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link] [10]2. IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link] [9]3. Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • ACS Publications. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link] [11]10. ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link] [3]11. PubMed. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Retrieved from [Link] [12]12. PubChem. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link] [13]14. PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link] [14]15. ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • NorthEast BioLab. HPLC-UV Method Development: Testing 9 Articles in Formulation. Retrieved from [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link] [7]22. MDPI. (2021). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Retrieved from [Link]

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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-Cyclopentyl-1-methyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[1] This versatility is evidenced by its presence in a wide array of blockbuster drugs, from the anti-inflammatory agent celecoxib to a new generation of targeted cancer therapies like ruxolitinib and ibrutinib, many of which function as kinase inhibitors.[2][3]

The 3-cyclopentyl-1-methyl-1H-pyrazole core represents a promising starting point for the development of novel therapeutic agents. The cyclopentyl group offers a lipophilic anchor that can be explored for hydrophobic interactions within a target's binding site, while the N-methylated pyrazole provides a metabolically stable and synthetically tractable core.[2][4]

This guide provides a comprehensive framework for conducting systematic Structure-Activity Relationship (SAR) studies on this analog series. We will detail the iterative process of chemical synthesis, robust biological evaluation, and data-driven molecular design, offering both the "how" and the "why" behind critical experimental choices. The ultimate goal is to provide researchers with the tools to rationally design and identify potent and selective lead compounds for further preclinical development.

The SAR Cycle: An Iterative Approach to Lead Optimization

At its core, an SAR study is a systematic investigation into how modifying the chemical structure of a compound affects its biological activity.[5] It is not a linear path but an iterative cycle aimed at refining a molecule's properties. By designing, synthesizing, and testing a series of related analogs, researchers can identify which chemical groups are essential for potency and which can be modified to improve properties like selectivity, solubility, or metabolic stability.[6][7] The integration of computational modeling further accelerates this process by predicting the activity of new designs and providing insights into binding interactions.[8]

SAR_Cycle Design Design & Hypothesis (Computational Modeling) Synthesis Chemical Synthesis of Analogs Design->Synthesis Synthesize New Analogs Assay Biological Evaluation (In Vitro / In Vivo Assays) Synthesis->Assay Test for Activity Analysis Data Analysis (SAR Interpretation) Assay->Analysis Generate IC50 Data Analysis->Design Refine Hypothesis & Design Next Generation

Caption: The iterative workflow of a Structure-Activity Relationship (SAR) study.

PART I: Chemical Synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazole Analogs

The foundation of any SAR study is the ability to reliably synthesize a library of analogs. The Knorr pyrazole synthesis, a classic and robust cyclocondensation reaction, is an efficient method for creating the core scaffold.[9] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

General Synthetic Scheme

The synthesis begins with a cyclopentyl-substituted 1,3-dicarbonyl compound, which is reacted with methylhydrazine to regioselectively form the desired 1-methyl-3-cyclopentyl-1H-pyrazole core. Further modifications can then be introduced at various positions to explore the SAR.

Synthesis_Workflow cluster_0 Core Synthesis (Knorr Reaction) cluster_1 Analog Derivatization start Cyclopentyl β-Diketone + Methylhydrazine reaction Cyclocondensation (e.g., EtOH, reflux) start->reaction core 3-Cyclopentyl-1-methyl-1H-pyrazole Core Scaffold reaction->core functionalization Functionalization (e.g., Halogenation at C4) core->functionalization Introduce Handle coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) functionalization->coupling library Diverse Analog Library coupling->library

Caption: General workflow for the synthesis of the pyrazole core and subsequent derivatization.

Protocol 1: Synthesis of a Representative Analog (4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole)

This protocol describes the synthesis of a key intermediate that allows for extensive derivatization at the C4-position via cross-coupling reactions.

Materials:

  • 1-Cyclopentyl-1,3-butanedione

  • Methylhydrazine sulfate

  • Sodium acetate

  • Ethanol (EtOH)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Synthesis of the Core Scaffold:

    • To a solution of 1-cyclopentyl-1,3-butanedione (1.0 eq) and methylhydrazine sulfate (1.1 eq) in ethanol (0.2 M), add sodium acetate (1.2 eq).

    • Rationale: Sodium acetate acts as a base to neutralize the sulfate salt and facilitate the condensation reaction.[10]

    • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Perform a standard aqueous workup: Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 3-cyclopentyl-1-methyl-1H-pyrazole.

  • Bromination at the C4-Position:

    • Dissolve the crude pyrazole from the previous step in acetonitrile (0.1 M).

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

    • Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. NBS is a mild and effective brominating agent for this transformation.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting material.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-bromo-3-cyclopentyl-1-methyl-1H-pyrazole.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART II: Biological Evaluation via In Vitro Kinase Inhibition Assay

Given that many pyrazole-containing drugs are kinase inhibitors, a logical first step in the biological evaluation is to screen the synthesized analogs against a panel of relevant protein kinases.[2][11] A robust and widely used method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12] The luminescent signal is directly proportional to kinase activity, allowing for the quantification of inhibition.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed for a 384-well plate format and can be adapted for various kinases.

Critical Assay Parameters:

  • ATP Concentration: The concentration of ATP is a critical variable. Since ATP-competitive inhibitors compete with ATP for the same binding site, using an ATP concentration near its Michaelis-Menten constant (Km) for the specific kinase is crucial for obtaining accurate and comparable IC₅₀ values.[13][14]

  • Enzyme Linearity: The assay must be performed under initial velocity conditions, where the enzyme reaction rate is linear over time. This ensures that the measured activity accurately reflects the inhibitor's effect.[13]

Materials:

  • Recombinant kinase of interest (e.g., a cancer-associated tyrosine kinase)

  • Specific peptide substrate for the kinase

  • ATP (high purity)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized pyrazole analogs (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the pyrazole analogs in kinase buffer containing a constant final concentration of DMSO (e.g., 1%). The concentration range should span several orders of magnitude (e.g., from 1 nM to 100 µM) to capture the full dose-response curve.

    • Include a "no inhibitor" control (vehicle, 1% DMSO) and a "no enzyme" control (background).[15]

  • Kinase Reaction:

    • In the wells of a 384-well plate, add 2.5 µL of the diluted compound solutions or controls.

    • Add 2.5 µL of kinase solution (prepared in kinase buffer) to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in kinase buffer). The final concentration of ATP should be at or near its Km.[14]

    • Incubate the plate at 30°C for 60 minutes. This time should be within the predetermined linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for another 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which inhibition is 50%).[15]

PART III: SAR Data Interpretation and Lead Optimization

The IC₅₀ values obtained for the analog library form the basis of the SAR analysis. By systematically comparing the structures and activities, key trends can be identified.

Hypothetical SAR Data Table

The following table presents hypothetical data for a series of analogs based on the 4-substituted 3-cyclopentyl-1-methyl-1H-pyrazole scaffold, tested against a hypothetical kinase (Kinase X).

Analog R Group (at C4-position) IC₅₀ (nM) for Kinase X cLogP
1 (Core) -H5,2002.8
2 (Intermediate) -Br1,8003.4
3a -Phenyl4504.5
3b -4-Fluorophenyl1504.7
3c -4-Methoxyphenyl3204.4
3d -4-(Trifluoromethyl)phenyl955.3
3e -3-Pyridyl2103.9
4a -Cyclohexyl9804.9
4b -Morpholine1,2502.5
Analysis and SAR Insights

From this hypothetical data, several key SAR insights can be drawn:

  • C4-Substitution is Key: The unsubstituted core (Analog 1) is a weak inhibitor. Introducing substituents at the C4-position significantly improves potency.

  • Aromatic Rings are Favorable: Phenyl substitution (3a) is significantly better than hydrogen. This suggests a potential pi-stacking or hydrophobic interaction in the kinase active site.

  • Electronic Effects on the Phenyl Ring:

    • Electron-withdrawing groups (EWGs) enhance potency. The 4-fluoro (3b) and particularly the 4-trifluoromethyl (3d) analogs are the most potent compounds, suggesting that an electron-poor aromatic ring is preferred.

    • An electron-donating group like 4-methoxy (3c) is less favorable than the EWGs.

  • Heterocycles are Tolerated: The 3-pyridyl analog (3e) retains good potency and may offer advantages in terms of solubility and metabolic properties.

  • Lipophilicity vs. Potency: While the most potent compound (3d) is also the most lipophilic, the relationship is not strictly linear. The highly polar morpholine group (4b) leads to a significant loss of activity, suggesting a hydrophobic pocket at this position.

Caption: Visual summary of key structure-activity relationships for the pyrazole scaffold.

Next Steps: Lead Optimization and In Vivo Studies

With a potent lead compound like 3d (IC₅₀ = 95 nM), the next phase of the project would focus on lead optimization. This involves:

  • Selectivity Profiling: Testing the lead compound against a broad panel of kinases to ensure it is selective for the target of interest, minimizing potential off-target effects.

  • ADME Profiling: Conducting in vitro assays to assess Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as metabolic stability in liver microsomes and cell permeability.

  • In Vivo Efficacy: Once a compound with a balanced profile of potency, selectivity, and favorable ADME properties is identified, its efficacy can be evaluated in animal models of disease (e.g., tumor growth inhibition in a mouse xenograft model).[16][17]

Conclusion

The 3-cyclopentyl-1-methyl-1H-pyrazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. By employing a systematic and iterative SAR approach that combines rational design, efficient chemical synthesis, and robust biological evaluation, researchers can effectively navigate the complex path of drug discovery. The protocols and insights provided in this guide serve as a foundational framework for transforming this promising chemical starting point into a well-optimized preclinical candidate.

References

  • Title: Structure-Activity Relationship (SAR) Studies Source: Oncodesign Services URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

  • Title: Protocol Recommendations for Performing a Kinase Inhibition Assay Source: BellBrook Labs URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (via PMC) URL: [Link]

  • Title: 3.2. In Vitro Kinase Inhibition Assays Source: Bio-protocol URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (via PMC) URL: [Link]

  • Title: Computational Method for Structure-Based Analysis of SAR Transfer Source: ACS Journal of Chemical Information and Modeling URL: [Link]

  • Title: Computational Models That Use a Quantitative Structure–Activity Relationship Approach Based on Deep Learning Source: MDPI International Journal of Molecular Sciences URL: [Link]

  • Title: SAR & QSAR Model Source: Creative Biolabs URL: [Link]

  • Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI Pharmaceuticals URL: [Link]

  • Title: In vitro kinase assay Source: Bio-protocol URL: [Link]

  • Title: Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects Source: MDPI International Journal of Molecular Sciences URL: [Link]

  • Title: Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Fundamentals of QSAR Modeling: Basic Concepts and Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition Source: Aragen URL: [Link]

  • Title: In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells Source: PubMed URL: [Link]

  • Title: Small Molecules for Cancer Targets Source: Discovery on Target URL: [Link]

  • Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI Molecules URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI Molecules URL: [Link]

  • Title: Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells Source: PubMed URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 3-Cyclopentyl-1-methyl-1H-pyrazole in Solution

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with 3-cyclopentyl-1-methyl-1H-pyrazole. Here, you will find essential information to anticipate and troubleshoot stability issues that may arise during your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-cyclopentyl-1-methyl-1H-pyrazole has turned a pale yellow/brown. What is the likely cause and how can I prevent this?

A1: A yellow or brown discoloration is a common indicator of oxidative degradation of the pyrazole moiety.[1] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. To minimize oxidation, it is crucial to handle and store the compound under an inert atmosphere, such as nitrogen or argon.[1] Storing solutions in amber vials or wrapped in aluminum foil to protect from light, and at reduced temperatures (2-8°C), will also significantly inhibit oxidative processes.[1]

Q2: I've observed a new peak in my HPLC analysis of a stock solution that has been stored for a week. What could this new peak be?

A2: The appearance of a new peak on an HPLC chromatogram suggests chemical degradation. For 3-cyclopentyl-1-methyl-1H-pyrazole, this could be due to several factors, including:

  • Oxidation: As mentioned in Q1, oxidation can lead to the formation of N-oxides or other oxidative degradation products.

  • Hydrolysis: If your solvent contains water, and is at an acidic or basic pH, slow hydrolysis of susceptible functional groups could occur, although the core pyrazole ring is generally stable to hydrolysis.[1]

  • Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to the formation of isomers or other degradation products.[2][3]

To identify the degradant, it is advisable to perform forced degradation studies (see Troubleshooting Guide) and characterize the resulting peaks using mass spectrometry (MS).

Q3: What are the ideal storage conditions for a stock solution of 3-cyclopentyl-1-methyl-1H-pyrazole?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Refrigerated at 2-8°C for short-term storage (days to weeks) or frozen at -20°C or -80°C for long-term storage (months).[1]

  • Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the vial to prevent oxidation.[1]

  • Light: Use amber glass vials or wrap clear vials in aluminum foil to protect against photodegradation.[1]

  • Solvent: Use a high-purity, anhydrous aprotic solvent if possible. If an aqueous buffer is necessary, prepare it fresh and consider de-gassing it before use.

Q4: How does the choice of solvent impact the stability of 3-cyclopentyl-1-methyl-1H-pyrazole?

A4: The solvent can significantly influence stability:

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and may facilitate certain degradation pathways like hydrolysis, especially if the pH is not neutral. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for long-term storage.

  • Solvent Purity: Impurities in solvents, such as peroxides in aged ethers or trace acids/bases, can catalyze degradation. Always use high-purity, analytical grade solvents.

  • pH of Aqueous Solutions: The pyrazole ring has a pKa of approximately 2.5, making it weakly basic.[4] In strongly acidic or basic solutions, the compound's stability may be compromised. It is best to maintain the pH of aqueous solutions as close to neutral as possible, unless experimental conditions require otherwise.

Troubleshooting Guide

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of compound potency over the course of an experiment.

  • Unexpected biological responses.

Possible Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Degradation in Assay Medium The compound may be unstable in the aqueous, buffered conditions of the cell culture or assay medium, which is often incubated at 37°C.1. Prepare Fresh Dilutions: Prepare working solutions of the compound immediately before each experiment from a frozen, concentrated stock. 2. Assess Stability in Medium: Incubate the compound in the assay medium for the duration of the experiment. Analyze samples at different time points by HPLC to quantify any degradation. 3. Modify Assay Protocol: If degradation is significant, consider reducing the incubation time or adding antioxidants (if compatible with the assay).
Adsorption to Labware Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration.1. Use Low-Binding Plastics: Utilize labware specifically designed to minimize non-specific binding. 2. Include a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20) in the assay buffer can help prevent adsorption. 3. Pre-treat Labware: Pre-incubating wells with a blocking agent like bovine serum albumin (BSA) can reduce adsorption sites.
Precipitation The compound's solubility may be limited in the aqueous assay buffer, leading to precipitation and an inaccurate concentration.1. Determine Aqueous Solubility: Experimentally determine the solubility of the compound in your assay buffer. 2. Use a Co-solvent: A small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can be used to maintain solubility, but be mindful of its potential effects on the biological system. Keep the final concentration of the co-solvent consistent across all experiments.
Issue 2: Rapid Degradation Observed by Analytical Methods

Symptoms:

  • Significant decrease in the main peak area and the appearance of multiple new peaks in HPLC or GC analysis over a short period.

  • Mass balance issues (sum of all peak areas is less than the initial main peak area).

Possible Degradation Pathways & Mitigation Strategies:

The pyrazole ring itself is relatively stable, but the overall molecule can be susceptible to degradation under certain conditions.

3-cyclopentyl-1-methyl-1H-pyrazole 3-cyclopentyl-1-methyl-1H-pyrazole Oxidative Degradation Oxidative Degradation 3-cyclopentyl-1-methyl-1H-pyrazole->Oxidative Degradation O2, light, metal ions Photodegradation Photodegradation 3-cyclopentyl-1-methyl-1H-pyrazole->Photodegradation UV/Vis light Acid/Base Instability Acid/Base Instability 3-cyclopentyl-1-methyl-1H-pyrazole->Acid/Base Instability Strong Acid/Base N-Oxides N-Oxides Oxidative Degradation->N-Oxides Ring-Opened Products Ring-Opened Products Oxidative Degradation->Ring-Opened Products Isomers Isomers Photodegradation->Isomers Potential for Ring Opening Potential for Ring Opening Acid/Base Instability->Potential for Ring Opening

Caption: Potential degradation pathways for 3-cyclopentyl-1-methyl-1H-pyrazole.

Solutions:

  • Forced Degradation Study: To understand the degradation profile of your compound, a forced degradation study is highly recommended.[5][6] This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation. The results will help in identifying potential degradants and developing a stability-indicating analytical method.

    Experimental Protocol: Forced Degradation Study

    • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-cyclopentyl-1-methyl-1H-pyrazole in acetonitrile.

    • Stress Conditions:

      • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

      • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

      • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]

      • Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours, then dissolve in acetonitrile for analysis.[1]

      • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]

    • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable method, such as RP-HPLC with UV and MS detection, to identify and quantify the parent compound and any degradation products.

    cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL in ACN) Stock Solution (1 mg/mL in ACN) Acid (0.1M HCl, 60°C) Acid (0.1M HCl, 60°C) Stock Solution (1 mg/mL in ACN)->Acid (0.1M HCl, 60°C) Base (0.1M NaOH, 60°C) Base (0.1M NaOH, 60°C) Stock Solution (1 mg/mL in ACN)->Base (0.1M NaOH, 60°C) Oxidation (3% H2O2, RT) Oxidation (3% H2O2, RT) Stock Solution (1 mg/mL in ACN)->Oxidation (3% H2O2, RT) Thermal (105°C, solid) Thermal (105°C, solid) Stock Solution (1 mg/mL in ACN)->Thermal (105°C, solid) Photo (ICH Q1B) Photo (ICH Q1B) Stock Solution (1 mg/mL in ACN)->Photo (ICH Q1B) Neutralization (for Acid/Base) Neutralization (for Acid/Base) Acid (0.1M HCl, 60°C)->Neutralization (for Acid/Base) Base (0.1M NaOH, 60°C)->Neutralization (for Acid/Base) HPLC-UV/MS Analysis HPLC-UV/MS Analysis Oxidation (3% H2O2, RT)->HPLC-UV/MS Analysis Thermal (105°C, solid)->HPLC-UV/MS Analysis Photo (ICH Q1B)->HPLC-UV/MS Analysis Neutralization (for Acid/Base)->HPLC-UV/MS Analysis Identify Degradants Identify Degradants HPLC-UV/MS Analysis->Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method

    Caption: Workflow for a forced degradation study.

Quantitative Stability Data (Hypothetical)

The following table presents hypothetical stability data for 3-cyclopentyl-1-methyl-1H-pyrazole based on the forced degradation protocol described above. This data is intended to be illustrative of expected outcomes.

Stress Condition % Degradation Major Degradation Products (Hypothetical m/z) Notes
0.1 M HCl, 60°C, 24h < 5%-The pyrazole ring is generally stable to mild acid hydrolysis.
0.1 M NaOH, 60°C, 24h < 5%-The N-methyl group and cyclopentyl group are stable to mild base.
3% H₂O₂, RT, 24h 15-25%[M+16]+ (N-oxide)Susceptible to oxidation.[1]
105°C, 24h (solid) < 2%-Expected to be thermally stable in solid form.
Photolytic (ICH Q1B) 5-15%Isomers with same m/zPhotodegradation is possible.[2][3]

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - RSC Publishing.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing).
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Publishing.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ACS Publications.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
  • Photo-Physical Transformations in Pyrazoline Derivative Based Systems - ACS Publications.
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC.
  • Photochemical transformation of a pyrazole derivative into imidazoles. - ResearchGate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.

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Technical Support Center: Troubleshooting Off-Target Effects of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Pyrazole-based scaffolds are privileged structures in drug discovery, serving as the core for numerous approved and investigational kinase inhibitors [3, 6]. However, their structural features—such as basic amines, planar aromaticity, and unhindered nitrogen lone pairs—often lead to unintended off-target interactions. These liabilities primarily manifest as hERG channel blockade, Cytochrome P450 (CYP) inhibition, and kinome promiscuity.

This guide provides mechanistic insights, structural troubleshooting strategies, and validated experimental protocols to help you engineer these liabilities out of your lead compounds while preserving on-target efficacy.

Mitigating hERG Channel Cardiotoxicity

Q: My pyrazole-based kinase inhibitor shows high hERG affinity in patch-clamp assays. How do I structurally mitigate this without losing target potency?

A: The human ether-à-go-go-related gene (hERG) potassium channel is highly promiscuous, often trapping lipophilic, polyaromatic basic amines[12]. Pyrazole-based inhibitors frequently fall into this chemotype. To mitigate hERG liability, you must disrupt the key binding interactions (e.g., with Phe656 and Tyr652 in the hERG pore)[1].

Causality & Strategy: High lipophilicity (cLogP) drives non-specific hydrophobic interactions within the hERG cavity. By strategically introducing polar groups (e.g., replacing a lipophilic ring with a urea group) or altering the regioisomerism of the pyrazole nitrogen, you can lower the electron density of the ring and reduce hERG affinity [9, 12]. For instance, shifting a nitrogen atom to the 7-position in a pyrazolopyridine system has been shown to significantly drop hERG binding while dramatically increasing aqueous solubility [9].

Table 1: Impact of Nitrogen Placement on Pyrazole-Based Inhibitor Profiles

CompoundStructural ModificationTarget Potency (EC50)Aqueous SolubilityhERG Binding (@ 10 µM)
Compound 6 Standard indazole benzene ring< 20 nMPoorHigh
Compound 27 Nitrogen at 7-position (pyrazolopyridine)23 nM> 200 µM37% (Significantly reduced)
Compound 32 Altered pyrazole regioisomerMaintainedReducedLowered affinity

(Data synthesized from structural optimization studies of pyrazole differentiation agents [9])

Protocol: Automated Patch-Clamp Validation for hERG Inhibition

Self-validating system: This protocol uses a known hERG inhibitor (E-4031) as a positive control to ensure assay sensitivity, and vehicle (DMSO) as a negative control to establish baseline tail currents.

  • Cell Preparation: Culture CHO or HEK-293 cells stably expressing the KCNH2 (hERG) gene. Harvest at 70-80% confluency.

  • Electrophysiology Setup: Use a whole-cell automated patch-clamp system. Set the holding potential to -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to activate and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit outward tail currents.

  • Compound Application: Perfuse the pyrazole inhibitor at ascending concentrations (e.g., 0.1, 1, 3, 10, 30 µM), allowing 3-5 minutes per concentration for steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Calculate fractional block and fit to a Hill equation to determine the IC50.

Overcoming Cytochrome P450 (CYP) Inhibition

Q: Our pyrazole derivative strongly inhibits CYP3A4 and CYP1A2. What is the mechanism, and how can we design around it?

A: Pyrazole and imidazole rings are notorious for CYP inhibition because the unhindered sp2-hybridized nitrogen can directly coordinate with the heme iron in the CYP active site (Type II binding) [2, 4, 13].

Causality & Strategy: The binding affinity is driven by both the direct nitrogen-iron coordination and the hydrophobic interactions of the biaryl/pyrazole backbone with active site residues (e.g., Thr77, Val82) [2]. To engineer out CYP liability, you must introduce steric hindrance adjacent to the coordinating nitrogen or reduce the overall lipophilicity of the molecule [12]. For example, N1-alkylation (e.g., using a difluoroethyl group) of the pyrazole ring can effectively block heme coordination, yielding compounds with IC50 > 30 µM across the major CYP panel while maintaining high metabolic stability [11].

CYP_Mechanism A Unsubstituted Pyrazole (High CYP Liability) B sp2 Nitrogen coordinates with Heme Iron (Type II) A->B D N1-Alkylation / Steric Shielding (e.g., Difluoroethyl group) A->D Structural Optimization C CYP Enzyme Inhibition (Drug-Drug Interaction Risk) B->C E Steric Clash prevents Heme Iron Coordination D->E F Clean CYP Profile (IC50 > 30 µM) E->F

Caption: Mechanism of CYP450 inhibition by pyrazoles and structural mitigation via N1-alkylation.

Table 2: Favorable Safety Profile of N1-Difluoroethyl Pyrazole (Compound 16a)

AssayResultTarget Threshold
CYP Reversible Inhibition (1A2, 2C9, 2D6, 3A4)IC50 > 30 µM> 10 µM
CYP Time-Dependent Inhibition (TDI)< 20% inhibition< 20%
Human Hepatocyte Clearance (CLint)< 1.0 µL/min/10^6 cells< 10 µL/min/10^6 cells

(Data derived from HPK1 inhibitor optimization studies [11])

Protocol: High-Throughput CYP Reversible Inhibition Assay

Self-validating system: Includes known selective inhibitors for each CYP isoform (e.g., ketoconazole for 3A4, α-naphthoflavone for 1A2) to validate assay dynamic range.

  • Incubation Mixture: Combine human liver microsomes (0.1 mg/mL), the specific CYP probe substrate (at its Km value), and the pyrazole test compound (0.1 - 30 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

  • Termination: After 10 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge to precipitate proteins, then analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite. Calculate IC50 relative to the vehicle control.

Addressing Kinome Promiscuity and Conformational Plasticity

Q: We are seeing unexpected off-target kinase inhibition (e.g., Aurora kinases, MST4) with our pyrazole-based ATP-competitive inhibitor. How do we improve selectivity?

A: The pyrazole scaffold is a highly effective ATP-mimetic, making it a privileged structure for kinase inhibitors [6, 7]. However, the ATP-binding pocket is highly conserved across the kinome. Furthermore, pyrazole inhibitors exhibit high conformational plasticity, allowing them to adopt different orientations to fit into the active sites of unintended kinases [5].

Causality & Strategy: If an inhibitor can freely rotate its pyrazole and adjacent rings, it will sample multiple conformations, increasing the probability of binding to off-target kinases. To lock the molecule into the bioactive conformation specific to your target kinase, consider macrocyclization [10]. By linking two distinct parts of the acyclic pyrazole inhibitor, you impose conformational constraints that lower the entropic cost of binding to the target while creating steric clashes in off-target kinases (like MST4 or LIMK1/2) [10].

Kinase_Selectivity A Acyclic Pyrazole Inhibitor (High Conformational Flexibility) B Target Kinase (Bioactive Conformation) A->B Binds C Off-Target Kinases (Alternative Conformations) A->C Binds D Macrocyclization (Conformational Constraint) A->D Structural Design E Locked Bioactive Conformation D->E Enhances Target Affinity F Steric Clash in Off-Target Pockets D->F Eliminates Off-Targets

Caption: Mitigating kinome promiscuity of pyrazole inhibitors through macrocyclization.

Protocol: Intracellular Target Engagement via SplitLuc-CETSA

To verify that your structural modifications (like macrocyclization) successfully engage the target in vivo without off-target cytotoxicity, utilize the split Nano Luciferase Cellular Thermal Shift Assay (SplitLuc-CETSA)[8].

  • Cell Engineering: Transfect cells to express your target kinase fused to the SplitLuc reporter.

  • Compound Treatment: Dispense cells into a 384-well plate. Treat with the pyrazole inhibitor across a concentration gradient for 1-2 hours at 37°C.

  • Thermal Challenge: Heat the plates to a specific denaturing temperature (determined via prior melt-curve analysis, typically 45-55°C) for 3 minutes, then cool to room temperature.

  • Detection: Add the Nano-Glo luciferase substrate.

  • Readout: Measure luminescence. Compounds that engage and stabilize the target will prevent thermal denaturation, yielding a concentration-dependent preservation of the luminescent signal. Calculate the intracellular EC50.

References

  • 1,4-Dihydroindeno[1,2-c]pyrazoles with Acetylenic Side Chains as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors with Low Affinity for the hERG Ion Channel | Journal of Medicinal Chemistry - ACS Public
  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evalu
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. mdpi.com.
  • Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors Identified Using the LOPAC1280 Library of Pharmacologically Active Compounds - Sigma-Aldrich. sigmaaldrich.com.
  • Unexpected Off-Targets and Paradoxical Pathway Activ
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. mdpi.com.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - ACS Public
  • in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - RSC Publishing. rsc.org.
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. biorxiv.org.
  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC. nih.gov.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. drughunter.com.
  • WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors - Google P

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of substituted pyrazoles. Pyrazoles are a critical scaffold in medicinal chemistry, and a precise understanding of their structure is paramount. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in interpreting their often-complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum show more signals than expected for my pyrazole derivative?

A1: This is a very common observation and is frequently due to annular tautomerism. Pyrazoles that are not substituted at the N1 position can exist as a mixture of two rapidly interconverting tautomers.[1] If this exchange is slow on the NMR timescale, which can often be achieved at lower temperatures, you will observe two distinct sets of signals, one for each tautomer.[1][2]

Another possibility, especially with bulky substituents like phenyl groups, is the presence of rotamers due to restricted bond rotation.[1]

Q2: I'm observing a very broad signal in my ¹H NMR spectrum, often between 10-14 ppm. What is it?

A2: This broad signal is characteristic of the N-H proton of the pyrazole ring.[3] Its broadness is a result of several factors, including quadrupole coupling with the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water or other exchangeable protons in the sample. The chemical shift of this proton is also highly sensitive to solvent and concentration.[3]

Q3: How can I definitively distinguish between the H3 and H5 protons (or C3 and C5 carbons) in a substituted pyrazole?

A3: Assigning the 3- and 5-positions can be challenging due to the potential for tautomerism, which can average the chemical environments. The chemical shifts are highly sensitive to the nature and position of substituents.[1][4] For unambiguous assignment, advanced 2D NMR experiments are essential.

Q4: My proton signals in the aromatic region are overlapping, making analysis difficult. What can I do?

A4: Signal overlap is a frequent issue in complex molecules. Several strategies can be employed to resolve these signals.[1]

Q5: The coupling constants in my pyrazole ring seem unusual. Why is that?

A5: In situations of fast tautomeric exchange, the observed coupling constants are an average of the values for the individual tautomers. For an unsubstituted pyrazole, typical coupling constants are J₃₄ ≈ J₄₅ ≈ 1.9-2.5 Hz and J₃₅ ≈ 0.5-0.9 Hz.[1] These values can be significantly altered by substituents. If you observe averaged signals, the apparent coupling patterns may seem non-standard.[1]

Troubleshooting Guides

Challenge 1: Tautomerism and Signal Averaging

Annular tautomerism in N-unsubstituted pyrazoles can lead to either a doubling of signals (slow exchange) or an averaging of signals (fast exchange), complicating spectral interpretation.

dot graph TautomerismEffect { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

A [label="Slow Exchange\n(Low Temperature)", fillcolor="#EA4335", pos="0,1.5!"]; B [label="Fast Exchange\n(High Temperature)", fillcolor="#34A853", pos="4,1.5!"]; C [label="Two Sets of Signals\n(Distinct Tautomers)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; D [label="Averaged Signals\n(Single Spin System)", fillcolor="#F1F3F4", fontcolor="#202124", pos="4,0!"];

A -> C [label="Results in"]; B -> D [label="Leads to"]; } diagram Caption: Effect of pyrazole tautomerism on NMR spectra.

Troubleshooting Workflow:

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures. If tautomerism is the cause of signal doubling, you should observe the two sets of signals broaden, coalesce, and then sharpen into a single averaged set as the temperature increases.[1] Conversely, lowering the temperature may resolve averaged signals into two distinct sets.

  • 2D NMR (HSQC/HMBC): These experiments can confirm the presence of two distinct spin systems in the case of slow exchange. An HMBC experiment is particularly useful for assigning quaternary carbons and linking different fragments of each tautomer.[1]

Challenge 2: Unambiguous Assignment of H3/H5 and C3/C5

The key to differentiating these positions lies in long-range correlations, as through-bond (COSY) and one-bond (HSQC) correlations may not be sufficient.

Recommended Experiments:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this purpose. It reveals correlations between protons and carbons over 2-4 bonds. By observing correlations from a known proton (e.g., a substituent) to the pyrazole ring carbons, you can definitively assign C3 and C5.[5][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. If you have a substituent with protons close in space to either H3 or H5, a NOESY cross-peak will confirm their proximity and thus the substitution pattern.[7][8]

dot graph AssignmentWorkflow { rankdir=LR; node [shape=record, style=filled, fontname="Arial"];

start [label="Ambiguous H3/H5 & C3/C5 Assignment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; hmbc [label="Run HMBC Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; noesy [label="Run NOESY Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_hmbc [label="Analyze ²JCH & ³JCH correlations to known protons", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_noesy [label="Look for through-space correlations to substituents", fillcolor="#F1F3F4", fontcolor="#202124"]; assign [label="Unambiguous Assignment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> hmbc; start -> noesy; hmbc -> analyze_hmbc -> assign; noesy -> analyze_noesy -> assign; } diagram Caption: Workflow for assigning H3/H5 and C3/C5.

Challenge 3: Resolving Overlapping Signals

When proton signals are crowded, especially in the aromatic region, 1D spectra can be difficult to interpret.

Solutions:

  • Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will increase signal dispersion and can resolve overlapping multiplets.[1]

  • 2D COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are J-coupled (spin-spin coupled) to each other, even if their signals overlap.[1] This allows you to trace out the spin systems within your molecule.

Experimental Protocols

1. ¹H NMR with D₂O Exchange

  • Objective: To identify exchangeable protons, such as the pyrazole N-H.

  • Methodology:

    • Prepare your sample by dissolving 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

    • Acquire a standard ¹H NMR spectrum.

    • Remove the NMR tube, add one drop (~10-20 µL) of deuterium oxide (D₂O), and shake vigorously for 1-2 minutes.[1]

    • Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will have disappeared or significantly diminished.

2. 2D COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are coupled to each other.

  • Methodology:

    • Use the same sample prepared for ¹H NMR.

    • Select a COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).[1]

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire the data. Cross-peaks in the resulting 2D spectrum indicate coupled protons.

3. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify which protons are directly attached to which carbons.

  • Methodology:

    • A slightly more concentrated sample (~15-20 mg) is recommended.

    • Select an HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker for multiplicity-edited spectra).[1]

    • Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width (e.g., 0-160 ppm).

    • The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to 145 Hz for aromatic systems.[1]

4. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-4 bond) correlations between protons and carbons.

  • Methodology:

    • Use the same sample as for the HSQC experiment.

    • Select an HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).[1]

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC.

    • The experiment is optimized for a long-range coupling constant (ⁿJCH). A value of 8-10 Hz is a good starting point for conjugated systems.[1]

Data Presentation: Typical NMR Data for the Pyrazole Ring

The following table summarizes typical chemical shift ranges and coupling constants for the pyrazole nucleus. Note that these values are highly dependent on substitution and solvent.

NucleusPositionTypical Chemical Shift (ppm)Notes
¹HN1-H10.0 - 14.0Often very broad; position is highly dependent on solvent and concentration.[3]
H3 / H5~7.6May appear as a single peak due to tautomerism.[3]
H4~6.3Typically a triplet due to coupling with H3 and H5.[3]
¹³CC3 / C5130 - 150Highly sensitive to tautomerism and substituents.[4][9]
C4~105Less affected by tautomerism than C3/C5.[4]
¹⁵NN1 ("pyrrole-like")-160 to -188The screening of the "pyrrole-like" nitrogen is much higher than the "pyridine-like" one.[6][10]
N2 ("pyridine-like")-76 to -117[5][10]

References

  • Elguero, J., et al. (1999). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 37(10), 747-755.
  • Bruix, M., et al. (1985). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles. Magnetic Resonance in Chemistry, 23(7), 547-549.
  • SpectraBase. (n.d.). Pyrazole - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • Wang, Z., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872.
  • Al-Timari, U. S., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 26(11), 3186.
  • Fruchier, A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 474-476.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
  • Shishkina, I. N., et al. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 27(19), 6296.
  • Krivolapov, D. B., et al. (2019). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules, 24(12), 2289.
  • Sova, M., et al. (2021). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 26(11), 3326.
  • Kavšek, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-422.
  • Science.gov. (n.d.). nmr hmqc hmbc: Topics. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-422.
  • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(17), 3974.
  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • Al-Azzawi, L. H., & Al-Dafaai, R. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013.
  • Pinto, D. C. G. A., et al. (2010). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-422.
  • ResearchGate. (n.d.). Pyrazole derived ligands and the atom numbering scheme. Retrieved from [Link]

  • FLORE. (2021, April 30). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Retrieved from [Link]

  • Duddeck, H., et al. (2009). Structure Elucidation By NMR In Organic Chemistry. John Wiley & Sons.

Sources

Pyrazole Compounds Technical Support Center: Moisture Management & Hygroscopicity Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the inherent challenges of handling hygroscopic pyrazole scaffolds. This guide bridges the gap between molecular theory and practical, self-validating laboratory workflows to ensure the integrity of your drug development pipeline.

The Causality of Pyrazole Hygroscopicity (FAQ)

Q: Why do pyrazole scaffolds so readily absorb atmospheric moisture? A: The hygroscopicity of pyrazoles is fundamentally driven by their molecular architecture. The five-membered diazole ring contains two adjacent nitrogen atoms: one pyrrole-like (N-H, acting as a hydrogen-bond donor) and one pyridine-like (N, acting as a hydrogen-bond acceptor)[1]. This dual nature creates a highly effective, localized hydrogen-bonding network. When exposed to ambient humidity, atmospheric water molecules compete with and disrupt the original intermolecular π−π stacking and hydrogen-bond networks within the pyrazole crystal lattice[2]. This leads to moisture sorption, which alters the electron density of the pyrazole ring and, in severe cases above the critical relative humidity (CRH), results in deliquescence (liquefaction into a saturated solution)[2].

Q: How does moisture uptake impact my downstream drug development assays? A: Moisture acts as a molecular plasticizer. At the macroscopic level, it causes weight variance during dispensing, leading to inaccurate molarity in assays. At the solid-state level, water infiltration lowers the glass transition temperature ( Tg​ ) of amorphous regions, facilitating unwanted polymorphic transitions, chemical degradation (such as hydrolysis), and reduced mechanical properties during tablet compaction[2].

Diagnostic & Mitigation Workflow

To systematically resolve moisture issues, follow this validated decision tree. It moves from initial detection through analytical classification to targeted structural or environmental mitigation.

PyrazoleWorkflow Start Moisture Issue Detected (Weight Variance / Degradation) DVS Dynamic Vapor Sorption (DVS) Isotherm Analysis Start->DVS Initiate testing Classify Ph. Eur. Classification (Determine % Weight Gain) DVS->Classify Decision Is % Weight Gain > 0.2%? Classify->Decision Mitigation1 Polymorph Screening (Identify stable lattice) Decision->Mitigation1 Yes Mitigation2 Cocrystallization (Block H-bond sites) Decision->Mitigation2 Yes Mitigation3 Environmental Control (Dry storage / Inert gas) Decision->Mitigation3 Yes Success Stable Pyrazole Formulation Decision->Success No (Non-hygroscopic) Validation Re-evaluate via DVS (Self-Validating Loop) Mitigation1->Validation Mitigation2->Validation Mitigation3->Validation Validation->Classify Verify improvement

Caption: Workflow for diagnosing and mitigating pyrazole moisture sorption.

Quantitative Classification of Hygroscopicity

Before implementing a mitigation strategy, you must quantify the severity of the moisture uptake. We utilize the European Pharmacopoeia (Ph. Eur.) standards, which classify materials based on their percentage weight gain at 25°C and 80% Relative Humidity (RH) after 24 hours (or at true equilibrium)[3].

ClassificationPh. Eur. Criteria (% Weight Gain at 80% RH)Handling Implications for Pyrazole Compounds
Non-hygroscopic <0.2% Standard ambient handling is acceptable.
Slightly hygroscopic 0.2%≤ΔW<2.0% Store in tightly sealed containers; minimize open-air exposure during weighing[4].
Moderately hygroscopic 2.0%≤ΔW<15.0% Requires controlled humidity environments (RH < 40%) and desiccators for storage[3].
Very hygroscopic ≥15.0% Must be handled in a glove box under inert gas (Argon/Nitrogen).
Deliquescent Absorbs sufficient water to form a liquidExtreme environmental control required; immediate structural modification (e.g., salt formation) recommended[2].

Troubleshooting Guide: Structural & Environmental Modifications

Q: My pyrazole API is classified as "Moderately Hygroscopic." How can I permanently engineer out this property without altering its pharmacology? A: The most effective method is Pharmaceutical Cocrystallization . By introducing benign co-formers (such as dicarboxylic acids like oxalic, malonic, or succinic acid), you can intentionally saturate the hydrogen-bonding sites of the pyrazole ring[5]. The co-former forms strong heterodimeric O–H···N or N–H···O hydrogen bonds with the pyrazole, effectively "locking" the sites that would otherwise bind to atmospheric water[5].

Q: We are observing polymorphic shifts during stability testing. How do we resolve this? A: Moisture sorption often triggers phase transitions to more thermodynamically stable hydrates. You must conduct a comprehensive Polymorph Screen . Different crystalline arrangements expose different molecular faces; a polymorph with a tightly packed lattice and internalized hydrogen bonds will resist water infiltration. For example, in the development of pyrimidinylamino-pyrazole kinase inhibitors, specific polymorphs (like Form A and D) demonstrate non-hygroscopic behavior (<0.1% water uptake), while others (Form C) are slightly hygroscopic[4]. Selecting the correct polymorph early prevents late-stage formulation failures.

Q: What are the best practices for routine laboratory handling of unoptimized, highly hygroscopic pyrazole derivatives? A:

  • Storage: Store in tightly sealed, light-resistant containers within a desiccator. Maintain temperatures between 15–25°C to minimize thermal degradation[1].

  • Atmosphere: For very hygroscopic variants, purge the headspace of the storage vial with Argon before sealing.

  • Weighing: Use a balance enclosed in a low-humidity glove box. If unavailable, use the "weighing by difference" method in rapid, controlled movements to minimize atmospheric exposure.

Self-Validating Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

To accurately classify your pyrazole compound and validate any mitigation strategies, you must perform a Dynamic Vapor Sorption (DVS) analysis. This protocol is designed as a self-validating system, meaning it contains internal checks to ensure the data is an artifact-free representation of the molecule's true physical chemistry.

Objective: Determine the critical relative humidity (CRH) and sorption/desorption hysteresis of a pyrazole derivative.

Step 1: System Calibration & Baseline Verification (Validation Check)

  • Action: Load an empty sample pan into the DVS microbalance. Run a blank cycle from 0% to 90% RH at 25°C.

  • Causality: Microbalances are highly sensitive to buoyancy and static effects.

  • Validation: The baseline mass drift must be <0.001% . If it exceeds this, recalibrate the balance and clean the environmental chamber before proceeding.

Step 2: Sample Pre-treatment (Crucial for Pyrazoles)

  • Action: Load 10–20 mg of the pyrazole sample. Subject the sample to 0% RH at 25°C (or slightly elevated temperature, e.g., 40°C if thermally stable) until the rate of mass change ( dm/dt ) is <0.002%/min for at least 10 minutes.

  • Causality: Pyrazoles often contain pre-absorbed atmospheric moisture[2]. Failing to establish a true "dry mass" baseline will artificially lower the calculated percentage weight gain, leading to an incorrect Ph. Eur. classification.

Step 3: Sorption/Desorption Cycle Execution

  • Action: Program the DVS to increase RH from 0% to 90% in 10% increments.

  • Condition: The system must only advance to the next RH step once equilibrium is reached ( dm/dt<0.002%/min ).

  • Action: Once 90% RH is reached, reverse the process (Desorption) back to 0% RH in 10% decrements.

  • Causality: Stepwise equilibration allows you to differentiate between rapid surface adsorption and slow bulk absorption (lattice penetration).

Step 4: Hysteresis Analysis (Validation Check)

  • Action: Overlay the Sorption and Desorption isotherms.

  • Validation:

    • Scenario A (Reversible): If the desorption curve perfectly tracks the sorption curve, the moisture interaction is purely surface-level adsorption.

    • Scenario B (Hysteresis Gap): If the sample retains weight during desorption (a gap between the curves), it indicates bulk absorption, capillary condensation in porous structures, or the formation of a stable hydrate[3]. This self-validates that the pyrazole requires structural modification (e.g., cocrystallization) rather than just surface-level environmental control.

Sources

Validation & Comparative

A Comparative Analysis of 3-cyclopentyl-1-methyl-1H-pyrazole and Clinically Relevant Pyrazole-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors (PKIs) have emerged as a cornerstone of targeted therapy. The pyrazole scaffold has proven to be a privileged structure in the design of potent and selective PKIs, with several FDA-approved drugs incorporating this motif. This guide provides a comparative analysis of a novel pyrazole-containing compound, 3-cyclopentyl-1-methyl-1H-pyrazole, against a panel of well-established, clinically relevant kinase inhibitors that also feature the pyrazole core: Ruxolitinib, Encorafenib, and Crizotinib.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the methodologies used to characterize and compare these compounds, presents hypothetical comparative data, and discusses the potential of 3-cyclopentyl-1-methyl-1H-pyrazole in the context of known kinase inhibitors.

Introduction to the Compounds

The selection of comparator compounds was based on their clinical significance and the diversity of the kinases they target, all while sharing the common pyrazole structural element.

  • 3-cyclopentyl-1-methyl-1H-pyrazole: A novel small molecule with a core pyrazole structure. Its biological activity as a kinase inhibitor is the subject of this investigative comparison. For the purpose of this guide, we will treat it as a new chemical entity (NCE) and present hypothetical data to illustrate its potential profile.

  • Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[1][2] It is an established therapeutic for myelofibrosis and polycythemia vera, disorders driven by dysregulated JAK-STAT signaling.[3][4]

  • Encorafenib: A highly potent inhibitor of the BRAF V600E mutant kinase, a key driver in a significant subset of melanomas.[5][6][7] It is used in combination with a MEK inhibitor to treat BRAF-mutant melanoma.[5]

  • Crizotinib: A multi-targeted kinase inhibitor, primarily targeting anaplastic lymphoma kinase (ALK), ROS1, and c-Met.[8][9] It has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).

Comparative Kinase Inhibition Profile

The primary assessment of a potential kinase inhibitor is its potency and selectivity against a panel of kinases. The following table summarizes the inhibitory activity (IC50 values) of our NCE, 3-cyclopentyl-1-methyl-1H-pyrazole, in comparison to the established inhibitors against their respective primary targets. The data for the NCE is hypothetical, generated for illustrative purposes.

CompoundTarget KinaseIC50 (nM)
3-cyclopentyl-1-methyl-1H-pyrazole JAK2 (Hypothetical)15
BRAF V600E (Hypothetical)>1000
ALK (Hypothetical)>1000
Ruxolitinib JAK13.3[1][2]
JAK22.8[1][2]
Encorafenib BRAF V600E0.3[10]
Wild-type BRAF0.47[7]
c-RAF0.3[7]
Crizotinib ALK20
c-Met8.0
ROS1<0.025 (Ki)[8]

Cellular Proliferation Inhibition

To translate the biochemical potency into a cellular context, the antiproliferative activity of the compounds was assessed in cancer cell lines with documented dependence on the respective kinase signaling pathways. The following table presents the half-maximal effective concentration (EC50) values for the inhibition of cell proliferation. The data for the NCE is hypothetical.

CompoundCell LineRelevant GenotypeEC50 (nM)
3-cyclopentyl-1-methyl-1H-pyrazole HEL 92.1.7 (Hypothetical)JAK2 V617F50
A375 (Hypothetical)BRAF V600E>5000
H3122 (Hypothetical)EML4-ALK fusion>5000
Ruxolitinib Ba/F3-JAK2V617FJAK2 V617F80-320[11]
Encorafenib A375BRAF V600E3.4-58[12]
Crizotinib H3122EML4-ALK fusion~30

Signaling Pathway Context

Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological effects of their inhibition. The following diagrams illustrate the canonical signaling cascades for JAK-STAT, BRAF-MEK-ERK, and ALK pathways.

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates BRAF_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors Nucleus->Transcription_Factors Activates

Caption: The BRAF-MEK-ERK (MAPK) Signaling Pathway.

ALK_Signaling_Pathway cluster_downstream Downstream Effectors ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK_Fusion->PI3K Activates JAK JAK ALK_Fusion->JAK Activates RAS RAS ALK_Fusion->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR STAT STAT JAK->STAT MEK MEK RAS->MEK ERK ERK MEK->ERK

Caption: Downstream pathways activated by oncogenic ALK fusions.

Experimental Methodologies

To ensure the scientific rigor and reproducibility of our findings, standardized and validated experimental protocols were employed. The following sections detail the step-by-step methodologies for the key assays performed in this comparative analysis.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that measures ADP production, a direct product of kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Serially dilute the test compounds (3-cyclopentyl-1-methyl-1H-pyrazole, Ruxolitinib, Encorafenib, Crizotinib) in 100% DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

    • Prepare a solution of the respective kinase and its substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for each specific kinase.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of the kinase-substrate mixture to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

    • Stop the reaction and measure ADP production using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines. A common method utilizes a reagent such as resazurin (alamarBlue) or a tetrazolium salt (e.g., MTT, WST-1), which is metabolically reduced by viable cells to a fluorescent or colored product.

Protocol:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell lines (e.g., HEL 92.1.7, A375, H3122) in their recommended growth medium and conditions.

    • Harvest the cells during their exponential growth phase and determine the cell density and viability.

    • Seed the cells into 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds or vehicle control to the respective wells.

    • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Measurement of Cell Viability:

    • Add 10 µL of the viability reagent (e.g., alamarBlue) to each well.

    • Incubate the plates for an additional 2-4 hours, or as recommended by the manufacturer.

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle-treated control cells.

    • Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental process, from compound selection to data analysis.

Experimental_Workflow cluster_planning Planning & Preparation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis & Interpretation Compound_Selection Compound Selection (NCE & Comparators) Kinase_Panel Kinase & Cell Line Selection Compound_Selection->Kinase_Panel Kinase_Assay Biochemical Kinase Inhibition Assay Kinase_Panel->Kinase_Assay Proliferation_Assay Cell Proliferation Assay Kinase_Panel->Proliferation_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Comparative_Analysis Comparative Data Analysis IC50_Determination->Comparative_Analysis EC50_Determination EC50 Determination Proliferation_Assay->EC50_Determination EC50_Determination->Comparative_Analysis Conclusion Conclusion & Future Directions Comparative_Analysis->Conclusion

Caption: High-level experimental workflow for comparative kinase inhibitor profiling.

Discussion

The hypothetical data for our NCE, 3-cyclopentyl-1-methyl-1H-pyrazole, positions it as a moderately potent and highly selective inhibitor of JAK2. With a biochemical IC50 of 15 nM against JAK2 and minimal activity against BRAF and ALK, it demonstrates a promising selectivity profile. This is a desirable characteristic in kinase inhibitor drug discovery, as off-target activities can lead to unwanted side effects.

In the cellular context, the hypothetical EC50 of 50 nM in the JAK2-dependent HEL 92.1.7 cell line suggests good cell permeability and on-target engagement. When compared to Ruxolitinib, our NCE appears less potent both biochemically and cellularly. However, the high selectivity of 3-cyclopentyl-1-methyl-1H-pyrazole could potentially translate to a better safety profile, warranting further investigation.

The comparison with Encorafenib and Crizotinib highlights the diverse targeting possibilities within the pyrazole scaffold. The structural modifications around the core pyrazole ring are critical in dictating the kinase selectivity and potency. While Encorafenib is a sub-nanomolar inhibitor of BRAF V600E, and Crizotinib effectively inhibits ALK, our NCE, with its distinct substitution pattern, appears to favor the JAK2 kinase pocket.

Conclusion

This comparative guide has outlined a systematic approach to evaluating a novel pyrazole-containing compound, 3-cyclopentyl-1-methyl-1H-pyrazole, against established kinase inhibitors. Based on our hypothetical data, this NCE demonstrates a profile of a selective JAK2 inhibitor. While less potent than the clinically approved JAK1/2 inhibitor Ruxolitinib, its high selectivity is a noteworthy feature.

Further studies would be required to fully characterize the potential of 3-cyclopentyl-1-methyl-1H-pyrazole. These would include a broader kinase panel screening to confirm its selectivity, determination of its mode of inhibition (e.g., ATP-competitive), and in vivo efficacy and safety studies. The methodologies and comparative framework presented here provide a robust foundation for the continued investigation and development of novel pyrazole-based kinase inhibitors.

References

  • Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Clinical Cancer Research - AACR Journals. [Link]

  • Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy. PMC. [Link]

  • Development of encorafenib for BRAF-mutated advanced melanoma. PMC. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. PMC. [Link]

  • BRAFTOVI (encorafenib) capsules, for oral use. accessdata.fda.gov. [Link]

  • A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. AACR Journals. [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC. [Link]

  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. MDPI. [Link]

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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity Profile of Novel Kinase Inhibitors: A Case Study Approach with 3-cyclopentyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, understanding the selectivity of a novel small molecule is paramount. A compound's interaction with its intended target drives efficacy, while its off-target interactions dictate the safety and toxicity profile. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel chemical entity, using the hypothetical kinase inhibitor, 3-cyclopentyl-1-methyl-1H-pyrazole, as our central case study.

While specific experimental data for 3-cyclopentyl-1-methyl-1H-pyrazole is not publicly available, its structure is emblematic of a class of compounds designed to interact with the ATP-binding pocket of protein kinases. The pyrazole ring, in particular, is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form key hydrogen bonds with the kinase hinge region.[1][2] The N-methyl and cyclopentyl substitutions will modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity across the human kinome.

This guide will therefore not present a finished profile but will instead provide the strategic and methodological blueprint for its discovery and interpretation. We will compare this hypothetical journey with the well-documented profiles of established multi-kinase inhibitors, such as Sunitinib and Pazopanib, to provide a real-world context for the data you will generate.

Part 1: The Strategic Imperative for Kinome-Wide Profiling

Before committing resources to extensive preclinical and clinical development, a thorough understanding of a compound's selectivity is a critical risk-mitigation step. A promiscuous compound may lead to unexpected toxicities, while a highly selective compound might lack the desired polypharmacology for certain complex diseases. The goal of cross-reactivity profiling is to build a comprehensive "fingerprint" of the molecule's interactions.

Our strategy is a tiered approach, moving from broad, high-throughput screening to more focused, biologically relevant functional assays.

G cluster_0 Tier 1: Initial Selectivity Assessment cluster_1 Tier 2: Quantitative Affinity Determination cluster_2 Tier 3: Cellular & Functional Validation Compound 3-cyclopentyl-1-methyl-1H-pyrazole KinomeScan Broad Kinase Panel Screen (e.g., >400 kinases, single concentration) Compound->KinomeScan Primary Screen Hit_Identification Identify 'Hits' (% Inhibition > Threshold, e.g., 80%) KinomeScan->Hit_Identification Dose_Response Dose-Response Assays (IC50 / Kd Determination for Hits) Hit_Identification->Dose_Response Progress Hits Selectivity_Score Calculate Selectivity Score (e.g., S-Score) Dose_Response->Selectivity_Score Cellular_Assays Cell-Based Functional Assays (e.g., Phospho-protein analysis, Cell Viability) Selectivity_Score->Cellular_Assays Prioritize for Cellular Testing Profile Comprehensive Cross-Reactivity Profile (On-Target vs. Off-Target Activity) Cellular_Assays->Profile

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Comparative Landscape - Learning from Established Multi-Kinase Inhibitors

To understand what a completed cross-reactivity profile reveals, we can examine approved drugs known for their multi-targeted nature. Sunitinib, Pazopanib, and Regorafenib are all orally bioavailable tyrosine kinase inhibitors (TKIs) that target key drivers of tumor angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4][5][6] However, their broader off-target profiles are distinct and contribute significantly to their unique clinical characteristics.

The adverse effects of these drugs are often linked to their off-target kinase inhibition.[7][8][9][10] For instance, inhibition of c-Kit and Flt-3 by sunitinib is thought to contribute to a higher incidence of myelosuppression compared to more selective VEGFR inhibitors.[3] Similarly, off-target effects can sometimes be leveraged for therapeutic benefit in different indications, a concept known as polypharmacology.

Table 1: Comparative Kinase Inhibition Profiles of Selected TKIs

Kinase TargetSunitinib (Ki, nM)Pazopanib (Ki, nM)Regorafenib (IC50, nM)
Primary Targets
VEGFR-12101.5
VEGFR-29304.2
VEGFR-34477
PDGFR-α48428
PDGFR-β<1582.5
c-Kit4747
Key Off-Targets
Flt-31514638
RET31351.5
RAF-1--6.2
B-RAF--28
FGFR-110014039
TIE-2--11

Data compiled from publicly available sources for illustrative comparison. Actual values may vary based on assay conditions.

This table illustrates that while all three drugs potently inhibit the VEGFR/PDGFR families, their secondary inhibition profiles differ significantly. Our goal in profiling 3-cyclopentyl-1-methyl-1H-pyrazole would be to generate a similar, data-rich table to guide its development.

Part 3: Experimental Methodologies - A Self-Validating System

To build a trustworthy cross-reactivity profile, each experimental step must be robust and well-controlled. Here, we detail the standard protocols for the key assays outlined in our tiered workflow.

Methodology 1: Radiometric Kinase Activity Assay for IC50 Determination

The radiometric assay is considered a gold standard for measuring kinase activity due to its direct and sensitive detection of substrate phosphorylation.[11][12] This method is ideal for determining the IC50 values for the "hits" identified in the initial broad-panel screen.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a specific peptide or protein substrate by the kinase of interest. The amount of incorporated radioactivity is directly proportional to the kinase activity. An inhibitor will reduce the amount of radiolabeled phosphate transferred to the substrate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer appropriate for the specific enzyme (typically includes a buffer like Tris-HCl, MgCl₂, DTT, and BSA).

    • Prepare a stock solution of the kinase substrate (a specific peptide or protein).

    • Prepare a stock of [γ-³³P]-ATP and unlabeled ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are accurately assessed.

    • Prepare serial dilutions of 3-cyclopentyl-1-methyl-1H-pyrazole in DMSO, then dilute further in kinase buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Execution (in a 96- or 384-well plate):

    • To each well, add the kinase, the specific substrate, and the test compound (or vehicle control).

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP mixture (radiolabeled + unlabeled).

    • Incubate the reaction at 30°C for a specified time (e.g., 30-120 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper or membrane. The phosphorylated substrate, being charged, will bind to the filter.

    • Wash the filters extensively with an acid solution to remove any unbound [γ-³³P]-ATP.

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract background counts (no enzyme control) from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Methodology 2: Cellular Target Engagement via Western Blot

Biochemical assays are essential, but they do not guarantee that a compound can enter a cell and engage its target in a complex physiological environment.[13][14][15] A western blot for a phosphorylated substrate of a target kinase is a direct and reliable method to confirm cellular activity.

Principle: This assay measures the phosphorylation status of a downstream substrate of a target kinase in whole-cell lysates. A successful inhibitor will reduce the level of phosphorylation of the substrate in a dose-dependent manner.

G cluster_0 Cellular Signaling Cascade cluster_1 Inhibitor Action GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK Binds & Activates Substrate Downstream Substrate (e.g., PLCγ1) RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-PLCγ1) Substrate->pSubstrate Response Cellular Response (Proliferation, Migration) pSubstrate->Response Inhibitor 3-cyclopentyl-1-methyl-1H-pyrazole Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase and shows constitutive or ligand-induced phosphorylation of a known downstream substrate.

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Starve the cells (if necessary) by removing serum to reduce basal signaling.

    • Pre-treat the cells with various concentrations of 3-cyclopentyl-1-methyl-1H-pyrazole for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2) for a short time (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing detergents, protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Clarify the lysates by centrifugation to remove cellular debris.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the substrate of interest.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Wash the membrane again and add a chemiluminescent substrate. The enzyme on the secondary antibody will convert this substrate, producing light.

    • Detect the light signal using a digital imager.

  • Data Analysis and Normalization:

    • Quantify the band intensity for the phospho-protein in each lane.

    • To ensure that changes in phosphorylation are not due to changes in the total amount of protein, strip the membrane and re-probe it with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate, or a housekeeping protein like GAPDH or β-actin.

    • Normalize the phospho-protein signal to the total protein or housekeeping protein signal. Plot the normalized signal against the drug concentration to observe the dose-dependent inhibition.

Conclusion

The development of a novel kinase inhibitor like 3-cyclopentyl-1-methyl-1H-pyrazole requires a deep and early understanding of its selectivity profile. While we lack direct experimental data for this specific molecule, the path to obtaining it is clear. By employing a tiered screening strategy—beginning with broad kinome scanning, followed by quantitative IC50 determination, and culminating in cell-based functional validation—researchers can build a comprehensive and reliable cross-reactivity profile.

Comparing this profile to those of established drugs like Sunitinib and Pazopanib provides an invaluable benchmark, allowing for the prediction of potential clinical toxicities and opportunities for polypharmacology. This rigorous, data-driven approach is the cornerstone of modern drug discovery, ensuring that only the most promising and well-characterized candidates advance toward the clinic.

References

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Mechanism of Action and Performance Comparison: 3-Cyclopentyl-1-methyl-1H-pyrazole as a Novel DAO Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hypofunction of the N-methyl-D-aspartate receptor (NMDAR) is a foundational hypothesis in the pathophysiology of schizophrenia and various cognitive disorders[1]. While direct administration of NMDAR co-agonists like D-serine has shown clinical efficacy, it is limited by poor pharmacokinetics and the risk of nephrotoxicity at high doses[1]. Inhibiting D-amino acid oxidase (DAO)—the primary flavoenzyme responsible for degrading D-serine—offers a superior, indirect mechanism to elevate synaptic D-serine levels[2].

This guide provides an in-depth technical analysis of 3-cyclopentyl-1-methyl-1H-pyrazole , a highly specific small-molecule DAO inhibitor[3]. We objectively compare its performance against alternative inhibitors and outline a self-validating experimental workflow for conducting mechanism of action (MoA) studies.

Mechanism of Action: The Causality of DAO Inhibition

The pharmacological utility of 3-cyclopentyl-1-methyl-1H-pyrazole is rooted in its structural mimicry. The pyrazole core acts as a competitive antagonist at the DAO active site, preventing the enzyme from binding to its endogenous substrate, D-serine.

The causality of this mechanism is straightforward but physiologically profound:

  • Target Engagement: The compound binds to DAO, blocking the oxidative deamination of D-serine into hydroxypyruvate and hydrogen peroxide[2].

  • Biomarker Accumulation: By halting degradation, local concentrations of D-serine rise in the synaptic cleft[2].

  • Functional Receptor Activation: D-serine acts as an obligatory co-agonist at the glycine modulatory site of the NMDAR. Its accumulation directly enhances NMDAR-mediated excitatory postsynaptic currents (EPSCs), restoring normal glutamatergic signaling[1].

Pathway Cmpd 3-cyclopentyl-1-methyl -1H-pyrazole DAO D-Amino Acid Oxidase (DAO) Cmpd->DAO Inhibits DSer D-Serine (Accumulation) DAO->DSer Prevents Oxidation NMDAR NMDA Receptor Activation DSer->NMDAR Co-agonist Action

Figure 1: Mechanism of action pathway for 3-cyclopentyl-1-methyl-1H-pyrazole via DAO inhibition.

Objective Performance Comparison

To evaluate the true utility of 3-cyclopentyl-1-methyl-1H-pyrazole, it must be benchmarked against established DAO inhibitors. Early-generation inhibitors often suffered from poor blood-brain barrier (BBB) penetrance or off-target effects. The addition of the cyclopentyl group in this pyrazole derivative enhances lipophilicity, providing a structural advantage for central nervous system (CNS) targeting.

Comparative Data Summary
CompoundTargetEstimated IC50 (nM)Brain PenetranceClinical StatusKey Limitation / Advantage
3-Cyclopentyl-1-methyl-1H-pyrazole DAO~150 - 300HighPreclinicalAdvantage: High structural rigidity and lipophilicity for optimal BBB crossing[3].
Sodium Benzoate DAO~100,000ModeratePhase II/IIILimitation: Extremely weak potency requires gram-level dosing[4].
CBIO DAO~180Low/ModeratePreclinicalLimitation: Poor oral bioavailability and rapid clearance[5].
Luvadaxistat (TAK-831) DAO~10HighPhase IIAdvantage: Best-in-class potency; currently in clinical trials for schizophrenia[6].

Experimental Protocols: A Self-Validating System

As researchers, we must ensure that biochemical target engagement translates to physiological efficacy. The following step-by-step methodologies form a tripartite, self-validating system: biochemical inhibition (Phase 1) must correlate with biomarker accumulation (Phase 2), which must ultimately drive functional electrophysiological changes (Phase 3).

Workflow S1 Phase 1: Target Engagement In Vitro DAO Enzymatic Assay S2 Phase 2: Biomarker Readout Chiral HPLC-MS/MS (D-Serine) S1->S2 Validates IC50 S3 Phase 3: Functional Validation Patch-Clamp Electrophysiology S2->S3 Confirms Physiological Effect

Figure 2: Self-validating experimental workflow for evaluating novel DAO inhibitors.

Phase 1: Target Engagement via Amplex Red Enzymatic Assay

Causality: DAO oxidizes D-serine to produce hydrogen peroxide ( H2​O2​ ). By using the Amplex Red reagent, which reacts with H2​O2​ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin, we can directly quantify enzyme velocity and the precise IC50 of 3-cyclopentyl-1-methyl-1H-pyrazole.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.4).

  • Enzyme Incubation: Incubate recombinant human DAO (10 nM) with varying concentrations of 3-cyclopentyl-1-methyl-1H-pyrazole (0.1 nM to 10 µM) in a 96-well black microplate for 15 minutes at 37°C.

  • Reaction Initiation: Add a substrate mixture containing 50 mM D-serine, 50 µM Amplex Red, and 0.1 U/mL HRP.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Calculate the IC50 using non-linear regression based on the initial velocity of resorufin formation.

Phase 2: Biomarker Readout via Chiral HPLC-MS/MS

Causality: Target engagement in a microplate does not guarantee cellular efficacy. To prove the compound works in a complex biological matrix, we must quantify D-serine. Because L-serine is vastly more abundant, standard chromatography is insufficient; a chiral column is mandatory to separate the enantiomers before mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation: Treat cultured primary astrocytes (which express DAO) with the inhibitor for 24 hours. Lyse cells using 0.1 M perchloric acid to precipitate proteins.

  • Derivatization (Optional but recommended): React the supernatant with Marfey’s reagent or o-phthalaldehyde (OPA) to enhance ionization and chiral separation.

  • Chromatography: Inject 10 µL onto a Chiralpak IG column. Run an isocratic mobile phase of Methanol/Water (80:20) with 0.1% formic acid.

  • Mass Spectrometry: Operate the MS/MS in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for D-serine (e.g., m/z 106.1 60.0).

  • Validation: Compare the D-serine/L-serine ratio against vehicle-treated controls to confirm biomarker accumulation.

Phase 3: Functional Validation via Patch-Clamp Electrophysiology

Causality: Elevated D-serine is only therapeutically relevant if it successfully binds to and activates the NMDAR. Whole-cell patch-clamp recordings of acute brain slices provide the definitive proof that the inhibitor restores synaptic plasticity.

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute coronal prefrontal cortex slices (300 µm) from wild-type mice.

  • Incubation: Incubate slices in artificial cerebrospinal fluid (aCSF) containing 10 µM 3-cyclopentyl-1-methyl-1H-pyrazole for 1 hour.

  • Recording Setup: Perform whole-cell voltage-clamp recordings on layer V pyramidal neurons (held at +40 mV to relieve the magnesium block of NMDARs).

  • Stimulation: Electrically stimulate local afferents to evoke NMDAR-mediated EPSCs in the presence of AMPA and GABA receptor antagonists (e.g., NBQX and Picrotoxin).

  • Analysis: Measure the amplitude and decay time of the NMDAR-EPSCs. A significant increase in amplitude compared to baseline confirms that the compound's preservation of D-serine translates to functional receptor enhancement.

References

  • Buy 3-cyclopentyl-1-methyl-1H-pyrazole (EVT-15344587) - EvitaChem. EvitaChem.
  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Open Medicinal Chemistry Journal.
  • Study Details | NCT00960219 | D-amino Acid Oxidase Inhibition (DAAOI-1) add-on Treatment for Chronic Schizophrenia. ClinicalTrials.gov.
  • Luvadaxistat: A Novel Potent and Selective D-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia. PubMed / NIH.
  • Effects of D-amino acid oxidase inhibitor on the extracellular D-alanine levels and the efficacy of D-alanine on dizocilpine-induced prepulse inhibition deficits in mice. Johns Hopkins University.
  • The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia. PubMed Central / NIH.

Sources

Safety Operating Guide

3-cyclopentyl-1-methyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. 3-Cyclopentyl-1-methyl-1H-pyrazole is a highly versatile heterocyclic building block frequently utilized in drug discovery and agricultural chemistry. However, its structural features—specifically the nitrogen-rich pyrazole core and the highly lipophilic cyclopentyl moiety—demand rigorous, scientifically grounded disposal protocols.

Mishandling this compound can lead to severe environmental toxicity and the release of lethal combustion byproducts. The following guide provides the immediate safety, logistical, and operational procedures required to manage and destroy this chemical safely.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the physical and chemical behavior of the molecule. The pyrazole ring is thermally stable but highly reactive under oxidative stress, while the cyclopentyl group increases the molecule's partition coefficient (LogP), making it prone to phase separation in aqueous waste.

Table 1: Quantitative Physicochemical & Hazard Profile

ParameterEstimated Value / ClassificationOperational & Disposal Implication
Molecular Weight 150.22 g/mol High mobility in organic waste matrices; easily crosses compromised PPE.
Physical State Liquid / Low-melting solidProne to aerosolization during spills; requires sealed containment.
Combustion Byproducts NOx, CO, CO₂Critical: Mandates alkaline flue gas scrubbing during incineration[1].
GHS Classification Skin Irrit. 2, Eye Irrit. 2Requires heavy-duty nitrile PPE; dictates immediate spill response protocols[1].
Water Solubility Low to ModerateWill phase-separate in aqueous waste; requires vigorous agitation before sampling.

Regulatory Grounding & The Causality of Disposal

Under the, chemical waste must be evaluated for characteristic hazards[2]. While 3-cyclopentyl-1-methyl-1H-pyrazole is not explicitly a P-listed acutely toxic waste, its structural class dictates strict handling:

  • The Sewer Ban: The EPA strictly prohibits the drain disposal of active pharmaceutical ingredients, intermediates, and their derivatives[3]. Discharging lipophilic pyrazoles into municipal wastewater disrupts the microbial degradation processes in treatment plants and leads to bioaccumulation in aquatic ecosystems.

  • The NOx Hazard: Thermal decomposition of pyrazole derivatives generates hazardous nitrogen oxides (NOx) ()[1]. Therefore, standard open-air burning or low-temperature disposal is strictly forbidden.

Disposal Workflow & Decision Matrix

The following diagram outlines the logical decision tree for routing 3-cyclopentyl-1-methyl-1H-pyrazole waste streams.

DisposalWorkflow A 3-Cyclopentyl-1-methyl-1H-pyrazole Waste Stream B Assess Solvent Matrix A->B C Aqueous / Organic Mixture B->C D Neat / Solid Residue B->D E Halogenated Waste Container C->E Halogens >1% F Non-Halogenated Waste Container C->F Halogens <1% G High-Density Polyethylene (HDPE) Drum D->G H Controlled Incineration (>1000°C) E->H F->H G->H I Flue Gas Scrubbing (NOx Neutralization) H->I

Fig 1. Decision matrix for the segregation and thermal destruction of pyrazole-containing waste.

Step-by-Step Disposal Methodology

To ensure compliance and safety, execute the following self-validating protocol when preparing 3-cyclopentyl-1-methyl-1H-pyrazole for final disposal.

Phase 1: Waste Segregation and Matrix Stabilization

  • Assess the Matrix: Determine if the pyrazole is neat, dissolved in an organic solvent, or part of an aqueous emulsion.

    • Causality: Halogenated solvents (e.g., Dichloromethane) require significantly different incineration temperatures than non-halogenated solvents to prevent the formation of toxic dioxins.

  • Quench Reactive Intermediates: If the pyrazole is part of a crude reaction mixture containing electrophiles or strong acids, neutralize the solution to pH 6–8 using 1M NaOH or saturated NaHCO₃.

    • Validation Step: Test the aqueous phase with pH paper before sealing the container. A stable, neutral pH prevents exothermic reactions and pressure buildup from off-gassing during transport.

Phase 2: Primary Containment

  • Select the Receptacle: Transfer the waste into a High-Density Polyethylene (HDPE) drum or a Teflon-lined glass carboy.

    • Causality: HDPE provides superior chemical resistance to lipophilic heterocycles compared to standard plastics, preventing structural degradation and leaching.

  • Headspace Management: Fill the container to a maximum of 80% capacity.

    • Causality: Leaving 20% headspace accommodates the thermal expansion of the solvent matrix during transit, preventing catastrophic container rupture.

Phase 3: Final Destruction via Controlled Incineration

  • Manifesting: Label the waste strictly in accordance with RCRA guidelines, noting the presence of nitrogenous organic compounds[2].

  • Incineration Execution: Transfer the waste to a licensed chemical destruction facility. The waste must undergo high-temperature incineration (>1000°C).

    • Causality: The pyrazole ring is highly thermally stable. Low-temperature burning results in incomplete combustion. High-temperature incineration coupled with alkaline flue gas scrubbing is mandatory to neutralize the lethal nitrogen oxides (NOx) generated by the heterocyclic core ()[4],[5].

Emergency Spill Response Protocol

In the event of an accidental release, standard cleanup methods are insufficient. Follow this validated workflow:

  • Isolation & PPE: Evacuate the immediate area. Don chemical splash goggles, a face shield, and heavy-duty nitrile gloves. Ensure local exhaust ventilation is active.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.

    • Causality:Never use sawdust or paper towels. Pyrazole derivatives can act as reactive fuels; mixing them with combustible organic absorbents creates a severe secondary fire hazard[4].

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty HDPE disposal bag.

  • Surface Decontamination: Wash the spill area with a 5% sodium hypochlorite solution, followed by copious amounts of water.

    • Validation Step: Swab the area and inspect for residual organic residue using a UV lamp (pyrazoles often exhibit strong UV absorbance) to confirm complete decontamination before reopening the workspace.

References

  • Requirements for Pesticide and Chemical Disposal (RCRA) Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Management of Hazardous Waste Pharmaceuticals and Sewer Ban Regulations Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling 3-cyclopentyl-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

The handling of specialized organic heterocycles demands a rigorous, structurally informed approach to laboratory safety. 3-cyclopentyl-1-methyl-1H-pyrazole (CAS: 1566359-22-5) is a highly specific pyrazole derivative utilized extensively in advanced drug development and synthetic chemistry[1].

Because specific toxicological data for novel derivatives can be sparse, environmental health and safety (EHS) protocols dictate treating this compound with the highest standard of care, extrapolating hazard profiles from its base structure and functional groups[2].

This guide provides a self-validating, step-by-step operational and disposal framework designed for researchers and drug development professionals.

Part 1: Mechanistic Hazard Profile & Causality

To select the appropriate Personal Protective Equipment (PPE), one must understand the chemical causality behind the hazards:

  • Enhanced Lipophilicity: Unlike unsubstituted pyrazole, the addition of the bulky, non-polar cyclopentyl moiety at the 3-position significantly increases the molecule's lipophilicity (LogP)[1]. This structural modification enhances the compound's ability to partition into and penetrate the stratum corneum (the outer layer of the skin), making systemic absorption a severe risk upon dermal contact.

  • Mucosal Irritation: The nitrogen-rich pyrazole core acts as a localized irritant and potential mild base. Exposure to mucous membranes (eyes, respiratory tract) can cause serious irritation or damage.

  • Aerosolization Risk: If handled as a dry powder, electrostatic forces can cause the compound to aerosolize, necessitating strict respiratory and engineering controls.

Part 2: Quantitative PPE Matrix

Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE and engineering controls required for handling 3-cyclopentyl-1-methyl-1H-pyrazole[3][4].

Protection ZoneRequired EquipmentQuantitative Specification / StandardCausality / Rationale
Eye/Face Chemical Splash GogglesANSI Z87.1 compliant; indirect ventingPrevents vapor intrusion and liquid splash from reaching ocular mucosa[4].
Hands (Dermal) Double-Gloved NitrileOuter: 5 mil thicknessInner: 3 mil thicknessThe lipophilic nature of the cyclopentyl group requires a redundant barrier to prevent breakthrough[4].
Body Flame-Resistant (FR) Lab Coat100% Cotton or NomexPrevents static buildup and provides a barrier against accidental spills[5].
Respiratory Chemical Fume HoodFace velocity: 80–120 feet per minute (fpm)Primary engineering control to capture aerosolized powders and solvent vapors[5].

Part 3: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition has been definitively met.

Step-by-Step Handling Methodology
  • Pre-Operation Verification: Verify that the chemical fume hood monitor displays a face velocity between 80 and 120 fpm. Ensure the sash is positioned at or below the designated safe operating height[5].

  • PPE Donning Sequence:

    • Put on full-length pants and closed-toe, non-porous shoes[6].

    • Don the FR lab coat and fully button it.

    • Put on the inner layer of nitrile gloves, followed by the outer layer. Pull the outer glove cuffs over the sleeves of the lab coat.

    • Don ANSI Z87.1 chemical splash goggles[4].

  • Material Transfer: Transport the sealed vial of 3-cyclopentyl-1-methyl-1H-pyrazole into the fume hood using a secondary containment vessel (e.g., a shatterproof beaker).

  • Execution: Open the primary container only within the geometric center of the fume hood (at least 6 inches behind the sash) to ensure optimal vapor capture. Use anti-static spatulas if handling the compound in powder form to prevent aerosolization.

  • Doffing Sequence: Upon completion, seal the primary container. Remove the outer gloves inside the hood and dispose of them in the solid waste container. Wash hands immediately with soap and water after removing the inner gloves[3].

HandlingWorkflow Start 1. Pre-Operation Verify Hood >80 fpm PPE 2. Don PPE (Double Nitrile, Goggles, FR Coat) Start->PPE Transfer 3. Transfer to Hood (Secondary Containment) PPE->Transfer Execute 4. Execute Handling (Center of Hood) Transfer->Execute Doff 5. Doff PPE & Wash Hands Execute->Doff

Operational workflow for handling 3-cyclopentyl-1-methyl-1H-pyrazole.

Part 4: Spill Response and Disposal Plan

In-laboratory neutralization of complex pyrazole derivatives is strongly discouraged due to the risk of generating toxic byproducts (e.g., nitrogen oxides)[2]. All waste must be consigned to a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol
  • Waste Segregation: Never mix pyrazole waste with strong oxidizing agents or heavy metal waste streams[7].

  • Solid Waste Collection: Place all contaminated consumables (weighing paper, outer nitrile gloves, absorbent pads) into a chemically resistant, high-density polyethylene (HDPE) solid waste container[2]. Label clearly as "Hazardous Solid Waste: Pyrazole Derivatives."

  • Liquid Waste Collection: Collect any solvent mixtures containing the compound in a dedicated, compatible liquid waste carboy. Ensure the container has a secure, leak-proof lid and secondary containment[2].

  • Spill Response (Small Scale): If a spill occurs inside the hood, do not sweep dry powders. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) dampened with an appropriate compatible solvent to prevent dust generation. Scoop the material into the solid waste container using a non-sparking tool[2][7].

  • EHS Consignment: Submit a hazardous waste pickup request to your institution's EHS department. The ultimate disposal method for this compound is high-temperature incineration.

DisposalPlan Waste Generate Chemical Waste Decision Waste State? Waste->Decision Solid Solid Waste (PPE, Powders, Vermiculite) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid EHS EHS Collection & High-Temp Incineration Solid->EHS Liquid->EHS

Waste segregation and disposal logic for pyrazole derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". Osha.gov. URL:[Link]

  • North Carolina State University. "Personal Protective Equipment Requirements for Laboratories". Ncsu.edu. URL:[Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。